(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVKWLBDVTRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703088 | |
| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955369-43-4 | |
| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a valuable building block in contemporary organic synthesis and medicinal chemistry. The presented methodology is centered around the robust and widely adopted organometallic pathway involving the formation of a Grignard reagent, followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for specific procedural choices, and field-proven insights for troubleshooting and purification. The protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and high purity of the final compound.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids and their derivatives are foundational pillars of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their stability, low toxicity, and functional group tolerance have made them indispensable reagents for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The target molecule, this compound (CAS 955369-43-4), is of particular interest.[5][6] The tertiary alcohol moiety introduces a point of hydrophilicity and a potential hydrogen bond donor, while the meta-substituted boronic acid provides a versatile handle for palladium-catalyzed coupling reactions. This unique combination of features makes it a strategic intermediate in the development of novel therapeutic agents and functional organic materials. This guide presents a reliable and scalable synthesis to access this key compound.
Synthetic Strategy: An Organometallic Approach
The chosen synthetic route leverages a classic and highly effective method for arylboronic acid preparation: the reaction of an aryl Grignard reagent with a borate ester.[7][8][9] This pathway is favored for its high yields and the ready availability of starting materials. The overall transformation can be visualized as a three-stage process:
-
Grignard Reagent Formation: Generation of an arylmagnesium halide from the corresponding aryl bromide under strictly anhydrous conditions.
-
Borylation: Electrophilic trapping of the nucleophilic Grignard reagent with trimethyl borate at low temperature to form a boronate ester intermediate.[10][11][12]
-
Hydrolysis and Purification: Acid-catalyzed hydrolysis of the boronate ester to yield the final boronic acid, followed by a specialized purification protocol to isolate the product in high purity.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1stsci.com [1stsci.com]
- 6. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Trimethyl borate - Wikipedia [en.wikipedia.org]
- 12. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]
An In-Depth Technical Guide to (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a versatile synthetic building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a phenylboronic acid moiety with a tertiary alcohol, offer a valuable scaffold for the development of novel therapeutics and complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and drug development.
Boronic acids, as a class of compounds, are widely recognized for their utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The boronic acid functional group serves as a stable, yet reactive, handle for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the ability of boronic acids to reversibly interact with diols has led to their exploration in the design of sensors and drug delivery systems. The presence of the 2-hydroxypropan-2-yl substituent in the meta position of the phenyl ring introduces an additional functional group that can influence the compound's solubility, reactivity, and potential for further derivatization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 955369-43-4 | [2] |
| Molecular Formula | C₉H₁₃BO₃ | [3] |
| Molecular Weight | 180.01 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Melting Point | 110 - 116 °C | - |
| Density | 1.16 ± 0.1 g/cm³ (at 20°C) | - |
| Solubility | Slightly soluble in DMSO and Methanol | - |
| pKa | Not experimentally determined. Estimated to be in the typical range for arylboronic acids (around 8-10 in aqueous solution), influenced by the electron-donating nature of the alkyl substituent. | [4][5] |
Structure:
Caption: Chemical structure of this compound.
Synthesis
The most common and practical laboratory synthesis of this compound involves a Grignard reaction of the corresponding aryl bromide, 2-(3-bromophenyl)propan-2-ol, with a trialkyl borate followed by acidic hydrolysis. This method is widely applicable for the preparation of various arylboronic acids.[1]
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol (Illustrative):
Disclaimer: This is an illustrative protocol based on general procedures for the synthesis of arylboronic acids. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.
Materials:
-
2-(3-bromophenyl)propan-2-ol
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 2-(3-bromophenyl)propan-2-ol in anhydrous THF dropwise via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes) to afford the pure product as a white to off-white solid.
-
Spectroscopic Characterization
Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons (4H): A complex multiplet in the aromatic region (typically δ 7.2-8.0 ppm). The meta-substitution pattern will lead to distinct signals for the four aromatic protons.
-
Hydroxyl Protons (3H): Two broad singlets. One for the two B(OH)₂ protons and another for the tertiary alcohol -OH proton. The chemical shift of these protons is highly dependent on the solvent and concentration.
-
Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.5-1.7 ppm) corresponding to the two equivalent methyl groups of the 2-hydroxypropan-2-yl substituent.
Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom (ipso-carbon) may be broad or difficult to observe due to quadrupolar relaxation.
-
Tertiary Alcohol Carbon (1C): A signal around δ 70-75 ppm for the carbon bearing the hydroxyl group.
-
Methyl Carbons (2C): A signal in the aliphatic region (typically δ 30-35 ppm) for the two equivalent methyl carbons.
Expected IR Spectral Data (KBr pellet or Nujol mull):
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid and the tertiary alcohol.
-
B-O Stretching: A strong absorption band around 1350 cm⁻¹.
-
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
Applications in Drug Discovery and Development
This compound is a valuable building block in drug discovery due to the versatility of the boronic acid moiety. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceutical agents.[1][6]
Workflow for Utilizing this compound in Suzuki-Miyaura Coupling:
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
The 2-hydroxypropan-2-yl group can also serve as a point for further functionalization or can contribute to the overall pharmacokinetic profile of the final molecule, potentially improving properties such as solubility and metabolic stability. While specific examples of its incorporation into late-stage clinical candidates or marketed drugs are not widely published, its structural motif is of interest in the design of inhibitors for various enzymes and receptors.
Stability and Storage
Arylboronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways.
-
Oxidative Degradation: The carbon-boron bond can be cleaved under oxidative conditions.[7][8] It is advisable to store the compound under an inert atmosphere to minimize contact with oxygen.
-
Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, boronic acids can undergo hydrolysis to the corresponding arene. The stability of boronic acids to hydrolysis is a subject of ongoing research.[9]
-
Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines, especially upon heating or in non-polar solvents. This is a common equilibrium and often does not hinder their reactivity in cross-coupling reactions, as the boroxine can be readily hydrolyzed back to the boronic acid in the presence of water.
Recommended Storage: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and the reactivity of the boronic acid group make it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling, and reactivity is crucial for its successful application in the development of novel pharmaceuticals and other advanced materials. As the demand for sophisticated organic molecules continues to grow, the importance of such functionalized building blocks in the repertoire of synthetic chemists is undeniable.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 3. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 9. researchgate.net [researchgate.net]
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid CAS number 955369-43-4 information
An In-Depth Technical Guide to (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS 955369-43-4)
Introduction
Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1][2] Since their initial synthesis in 1860, and particularly after the FDA approval of the boronic acid-containing drug Bortezomib in 2003, interest in these compounds for medicinal chemistry has surged.[1][3] This guide focuses on a specific, highly functionalized building block: This compound (CAS 955369-43-4). As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of this reagent's synthesis, core applications, and strategic value in drug discovery programs. We will explore the causality behind its use, from the mechanistic intricacies of its reactions to the pharmacological rationale for incorporating its unique structural motif.
Compound Profile and Physicochemical Properties
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a bifunctional molecule, featuring a boronic acid group for cross-coupling and a tertiary alcohol for modulating physicochemical properties.
| Property | Value | Source |
| CAS Number | 955369-43-4 | [4] |
| Molecular Formula | C₉H₁₃BO₃ | - |
| Molecular Weight | 180.01 g/mol | - |
| Appearance | White to off-white solid/powder | [5] |
| Purity | Typically ≥98% | [4] |
| SMILES | OB(c1cccc(c1)C(O)(C)C)O | [4] |
Boronic acids are mild Lewis acids that are generally stable and easy to handle.[2] However, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water.[2]
Synthesis Strategy and Mechanistic Rationale
While numerous methods exist for synthesizing arylboronic acids, the most common and reliable route involves the reaction of an organometallic intermediate with a borate ester.[1][2] This pathway is chosen for its high efficiency and broad substrate scope.
The logical precursor for our target compound is an aryl halide, specifically 1-bromo-3-(2-hydroxypropan-2-yl)benzene . The synthesis proceeds via a Grignard or organolithium intermediate.
Generalized Synthetic Workflow
Caption: Generalized synthesis of the target boronic acid.
Causality in the Synthesis:
-
Formation of the Organometallic: The reaction of the aryl bromide with magnesium (to form a Grignard reagent) or an organolithium reagent creates a nucleophilic aryl carbon. This polarity reversal is the key to the subsequent step. This reaction is typically performed in an anhydrous ether solvent like THF.[6]
-
Borylation: The highly reactive Grignard reagent is added to a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), at very low temperatures (-78 °C to 0 °C).[6] The low temperature is critical to prevent side reactions, such as the addition of multiple aryl groups to the boron center. The boron atom in the borate ester is electrophilic, making it a perfect target for the nucleophilic arylmetal.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid workup. This step protonates the alkoxy groups, which are then eliminated as alcohols, yielding the final dihydroxy(aryl)borane—the boronic acid.[2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl systems common in pharmaceuticals.[7][8]
The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[9]
The Catalytic Cycle
The mechanism is a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., CO₃²⁻), which forms a more nucleophilic "ate" complex [R²B(OH)₃]⁻.[8][9] This is the rate-determining step for many Suzuki couplings.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol is adapted from a standard, reliable procedure and tailored for the use of this compound.[7] It represents a self-validating system where careful execution ensures high yields and purity.
Objective: To synthesize 3-Aryl-α,α-dimethylbenzyl alcohol via Suzuki coupling.
Materials:
-
Aryl Halide (e.g., 4-iodotoluene, 1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.003 equiv)
-
Triphenylphosphine (PPh₃, 0.01 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃, 1.3 equiv)
-
n-Propanol
-
Ethyl Acetate
-
Deionized Water
-
Brine
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 5.0 mmol, 1.09 g of 4-iodotoluene) and this compound (5.5 mmol, 0.99 g).
-
Add n-propanol (15 mL).
-
Stir the mixture for 10-15 minutes at room temperature to ensure dissolution.
-
Rationale: n-Propanol is an excellent solvent for this reaction, dissolving both organic and, to some extent, aqueous components, creating a homogenous reaction environment.
-
-
Catalyst and Base Addition:
-
To the solution, add palladium acetate (0.015 mmol, 3.4 mg) and triphenylphosphine (0.05 mmol, 13.1 mg).
-
Add 2M aqueous sodium carbonate (3.25 mL) and deionized water (2.0 mL).
-
Rationale: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. The aqueous base is essential for activating the boronic acid for the transmetalation step.[7][9]
-
-
Reaction Execution:
-
Fit the flask with a nitrogen inlet balloon and heat the solution to reflux (approx. 97 °C).
-
Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase.
-
Rationale: Heating accelerates the reaction rate. The inert nitrogen atmosphere prevents the oxidation and degradation of the Pd(0) catalyst.
-
-
Workup and Extraction:
-
Cool the reaction to room temperature. Add deionized water (10 mL) and stir.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (15 mL).
-
Separate the layers and extract the aqueous layer again with ethyl acetate (15 mL).
-
Combine the organic extracts and wash sequentially with 5% sodium carbonate solution (2 x 15 mL) and brine (2 x 15 mL).
-
Rationale: The workup removes the inorganic salts, the base, and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.[7]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a hexane/methanol mixture or by flash column chromatography on silica gel.
-
Rationale: Purification is necessary to remove the catalyst residues, phosphine oxides, and any unreacted starting materials, yielding the final product in high purity.
-
Strategic Value in Medicinal Chemistry
The choice of a building block in drug discovery is a deliberate act of molecular engineering. The (3-(2-Hydroxypropan-2-yl)phenyl) motif is incorporated to bestow specific, desirable properties on a lead compound.
-
Improved Aqueous Solubility: The prominent hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, which can significantly enhance the solubility of a larger, more hydrophobic molecule in aqueous media. This is a critical parameter for oral bioavailability.
-
Enhanced Metabolic Stability: The tertiary alcohol is sterically hindered and lacks an adjacent proton, making it resistant to oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. This can increase the half-life and duration of action of a drug.
-
Vectorial Control of Properties: The meta-substitution pattern (position 3) provides a specific spatial orientation for the bulky 2-hydroxypropan-2-yl group relative to the core of the molecule. This precise vector can be crucial for optimizing binding affinity and selectivity for a biological target by probing a specific pocket in an enzyme or receptor.
-
Versatile Intermediate: Boronic acids are not only used for Suzuki couplings. They can participate in other reactions, such as Chan-Lam coupling to form C-N or C-O bonds, or be used as protecting groups for diols, adding to their synthetic utility.[2][3]
Safety and Handling
As with all chemical reagents, proper handling of this compound is essential. The following guidelines are synthesized from safety data sheets for this and similar boronic acids.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10][11] Harmful if swallowed.[10][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Use in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize dust generation and accumulation.[5] Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] Boronic acids can be hygroscopic; protection from moisture is recommended to prevent boroxine formation.[12]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[5][10]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[5][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]
-
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
solubility and stability of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
An In-depth Technical Guide to the Solubility and Stability of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Foreword: Contextualizing the Compound
This compound (CAS No: 955369-43-4) is an arylboronic acid derivative of significant interest in modern synthetic and medicinal chemistry.[1][2] Its structure, featuring a boronic acid moiety for versatile cross-coupling reactions and a tertiary alcohol for potential hydrogen bonding interactions, makes it a valuable building block. However, like all boronic acids, its utility is fundamentally governed by its physicochemical properties—namely, its solubility in relevant solvent systems and its stability during storage and reaction.
This guide provides an in-depth analysis of these critical parameters. We move beyond simple data reporting to explore the underlying chemical principles and provide robust, field-tested protocols for characterization. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, a cornerstone of successful research and development in the pharmaceutical sciences.
Part 1: The Solubility Profile
Understanding the solubility of this compound is paramount for its effective use, from designing homogeneous reaction mixtures to developing formulations for biological screening.[3] Its solubility is a tale of two parts: the hydrophilic boronic acid and hydroxyl groups, which favor polar solvents, and the lipophilic phenyl ring, which favors organic media.
Physicochemical Drivers of Solubility
The molecular structure dictates its solubility behavior:
-
Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety and the tertiary alcohol group are potent hydrogen bond donors and acceptors. This facilitates dissolution in protic polar solvents like water, methanol, and ethanol.
-
Lewis Acidity: The sp²-hybridized boron atom possesses a vacant p-orbital, making the molecule a mild Lewis acid.[4] At physiological or higher pH, it can accept a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.[5]
-
Aromatic System: The phenyl ring contributes to its solubility in a range of organic solvents, particularly those with some polarity like Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and acetone.[6][7]
-
Intermolecular Interactions: In the solid state, arylboronic acids often form hydrogen-bonded dimers or extended networks.[4][8] In aqueous solutions, they can undergo dehydration to form less soluble, cyclic trimeric anhydrides known as boroxines.[4][9] This equilibrium is a critical factor limiting aqueous solubility.
Quantitative Equilibrium Solubility Determination
To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard.[10][11] This protocol is designed to measure the thermodynamic solubility, representing the true saturation point of the compound in a given solvent at a specific temperature.
Rationale for Experimental Choices:
-
Excess Solid: Using a surplus of the solid compound is crucial to ensure that the solution reaches saturation and that equilibrium is established between the dissolved and undissolved states.
-
Prolonged Equilibration: An incubation period of 24-72 hours with consistent agitation ensures that the system overcomes kinetic barriers to dissolution and reaches a true thermodynamic equilibrium.[10][12]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biological relevance) is essential for reproducibility.[10]
-
Phase Separation: Accurate quantification requires complete removal of undissolved microparticulates. Filtration through a low-binding membrane (e.g., 0.22 µm PVDF) is preferred over centrifugation, which can leave fine particles suspended.[3]
-
Validated Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity, allowing for the separation of the parent compound from any potential degradants.[3][12]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.
-
Incubation: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 48-72 hours.[10][12]
-
Sampling & Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from the same compound.
-
Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[10]
Diagram: Workflow for Equilibrium Solubility Determination
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Solubility Data Summary
The following table summarizes the expected solubility of this compound in common laboratory solvents, based on its structure and data for related compounds.[4][6][13]
| Solvent System | Type | Expected Solubility | Rationale / Notes |
| Water (pH ~5-6) | Polar Protic | Slightly Soluble | H-bonding is favorable, but limited by lipophilic ring and boroxine formation.[14][15] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly to Slightly Soluble | At neutral pH, a fraction exists as the more soluble boronate anion, but boroxine formation still occurs. |
| Methanol / Ethanol | Polar Protic | Soluble | Excellent H-bonding capability and moderate polarity effectively solvate the molecule.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Strong H-bond acceptor and high polarity make it an excellent solvent for boronic acids.[6] |
| Acetone | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Less polar than other organic solvents, providing moderate solvating power. |
| Dichloromethane (DCM) | Nonpolar | Very Slightly Soluble | Insufficient polarity to effectively solvate the hydrophilic boronic acid and alcohol groups. |
| Hexanes | Nonpolar | Practically Insoluble | Dominated by nonpolar interactions; cannot overcome the energy of the solid-state lattice.[4] |
Part 2: The Stability Profile & Degradation Pathways
The stability of a boronic acid is not absolute; it is susceptible to specific degradation pathways that must be understood to ensure its integrity in storage and application.[16] Forced degradation (or stress testing) is an essential tool for rapidly identifying these liabilities.[17][18]
Intrinsic Stability of Arylboronic Acids
Two primary degradation pathways are of concern for arylboronic acids:
-
Dehydration to Boroxines: This is a reversible condensation reaction of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.[4][9] This is particularly relevant in the solid state upon heating and in non-aqueous solutions.
-
Oxidation: The carbon-boron bond is susceptible to cleavage by oxidative species. For phenylboronic acids, this typically results in the formation of the corresponding phenol.[19][20] This pathway is a significant concern in biological systems or when using oxidizing reagents.[21]
Experimental Workflow: Forced Degradation Study
This protocol is designed to induce 5-20% degradation, which is sufficient to identify and characterize potential degradants without completely destroying the parent compound.[17]
Rationale for Experimental Choices:
-
Controlled Stress: Conditions are chosen to be more severe than standard storage but are not intended to be destructive. This allows for the identification of relevant, not artifactual, degradation products.[18]
-
Parallel Controls: A control sample, protected from the stress condition, is run in parallel for each experiment. This is critical to distinguish stress-induced degradation from any inherent instability of the compound in the solvent system.
-
Mass Balance: A key aspect of a self-validating stability-indicating method is achieving mass balance. The sum of the parent compound and all detected degradation products should account for ~100% of the initial concentration, ensuring all major species are observed.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 70 °C for 24 hours.[17]
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature in the dark for 24 hours.[17]
-
Thermal Stress (Solution): Heat the stock solution at 70 °C for 48 hours.
-
Thermal Stress (Solid): Store the solid compound at 105 °C for 24 hours, then dissolve for analysis.
-
Photolytic Stress: Expose the stock solution to UV (200 w-hr/m²) and visible (1.2 million lux-hr) light, as per ICH Q1B guidelines.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control, by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.
Analysis of Major Degradation Pathways
References
- 1. 1stsci.com [1stsci.com]
- 2. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2-hydroxypropan-2-yl)phenylboronic acid CAS#: 955369-43-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 10. who.int [who.int]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 16. biomedres.us [biomedres.us]
- 17. Forced Degradation Studies - STEMart [ste-mart.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Boronic Acids in Drug Discovery
Boronic acids, organoboron compounds featuring a carbon-boron bond, have transitioned from niche chemical curiosities to indispensable tools in the arsenal of medicinal chemists. First synthesized in 1860, their unique electronic properties and versatile reactivity have established them as crucial building blocks in the synthesis of complex organic molecules.[1] Their stability, low toxicity, and ability to form reversible covalent bonds with biological targets have propelled them into the forefront of drug design.[1][2] This guide delves into the discovery and synthetic methodologies of a particularly valuable derivative, (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a compound poised to play a significant role in the development of novel therapeutics.
While the seminal publication detailing the initial synthesis of this compound (CAS Number: 955369-43-4) remains elusive in readily accessible literature, its emergence is intrinsically linked to the broader expansion of boronic acid chemistry in drug discovery programs. It is highly probable that its first preparation was documented within the extensive experimental sections of patents focused on more complex, biologically active molecules, where it served as a critical intermediate. This guide, therefore, provides a comprehensive overview of the likely synthetic routes and established applications of this important compound, grounded in authoritative chemical principles.
The Strategic Importance of the 2-Hydroxypropan-2-yl Moiety
The functional group appended to the phenylboronic acid core is of paramount importance in modulating the physicochemical and pharmacological properties of a molecule. The tertiary alcohol of the 2-hydroxypropan-2-yl group in this compound offers several strategic advantages in drug design:
-
Enhanced Solubility: The hydroxyl group can participate in hydrogen bonding, which generally improves the aqueous solubility of the parent molecule. This is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The tertiary nature of the alcohol provides steric hindrance, which can protect the molecule from rapid metabolism, potentially leading to a longer biological half-life.
-
Introduction of a Chiral Center: While the parent boronic acid is achiral, the 2-hydroxypropan-2-yl group can serve as a precursor to chiral structures or can be modified to introduce chirality, a key feature in many modern pharmaceuticals for achieving target specificity and reducing off-target effects.
-
Modulation of Electronic Properties: The substituent on the phenyl ring influences the Lewis acidity of the boronic acid, which can be fine-tuned to optimize interactions with biological targets.
The Synthetic Pathway: A Retro-Synthetic Approach
The synthesis of this compound can be logically approached through a retro-synthetic analysis, starting from the target molecule and working backward to readily available starting materials. A highly plausible and widely utilized method for the formation of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: A simplified retrosynthetic pathway for the target molecule.
Experimental Protocol: A Step-by-Step Guide to Synthesis
The following detailed protocol outlines a robust and scalable laboratory synthesis of this compound. This procedure is a composite of well-established methods for the synthesis of substituted phenylboronic acids.
Part 1: Synthesis of 2-(3-Bromophenyl)propan-2-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Grignard Reagent Formation: Add a solution of 1-bromo-3-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture should be gently heated to maintain a steady reflux.
-
Addition of Acetone: Once the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(3-bromophenyl)propan-2-ol, can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound
-
Lithium-Halogen Exchange: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-bromophenyl)propan-2-ol (1.0 eq) in anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes.
-
Borylation: To the cooled solution, add triisopropyl borate (1.5 eq) dropwise. The reaction mixture is then allowed to warm slowly to room temperature overnight.
-
Hydrolysis and Purification: Cool the reaction mixture to 0 °C and acidify with 2 M hydrochloric acid until the pH is approximately 2. Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization.
Diagram 2: Synthetic Workflow for this compound
Caption: A step-by-step visualization of the synthetic process.
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | 955369-43-4 | C₉H₁₃BO₃ | 180.01 | >95% (typical) |
Applications in Drug Development: A Scaffolding for Innovation
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction allows for the facile connection of the (3-(2-Hydroxypropan-2-yl)phenyl) moiety to various aromatic and heteroaromatic systems, which are common scaffolds in drug molecules.
Potential therapeutic areas where this building block could be employed include:
-
Enzyme Inhibitors: The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases and other enzymes.[4][5] The 2-hydroxypropan-2-yl group can provide additional interactions within the enzyme's active site, enhancing potency and selectivity.
-
Receptor Modulators: By incorporating this fragment into larger molecules, medicinal chemists can develop novel ligands for a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
-
Anticancer Agents: The development of novel anticancer agents often relies on the synthesis of diverse chemical libraries. The use of this compound in Suzuki coupling reactions enables the rapid generation of such libraries for high-throughput screening.
Conclusion: A Bright Future for a Versatile Intermediate
While the specific historical "discovery" of this compound may be embedded within the broader narrative of pharmaceutical research, its value as a synthetic intermediate is undeniable. The combination of a reactive boronic acid handle and a functionally rich 2-hydroxypropan-2-yl group provides a powerful platform for the design and synthesis of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase, solidifying its place as a key component in the modern drug discovery landscape.
References
- 1. CA3099916A1 - Bio-based medicines and methods of increasing patient compliance - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and organic synthesis, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. Its unique trifunctional nature—offering a boronic acid for cross-coupling, a phenyl ring as a scaffold, and a tertiary alcohol for further functionalization or to modulate physicochemical properties—makes it a versatile reagent. However, as with any reactive chemical, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This technical guide provides a comprehensive overview of the known hazards associated with this compound and its chemical class. It outlines field-proven safety precautions, handling procedures, and emergency responses tailored for research and drug development settings.
Section 1: Hazard Identification and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from structurally related boronic acids and established GHS classifications provide a strong basis for a thorough risk assessment. The primary hazards are associated with irritation and acute toxicity upon ingestion.
Based on GHS classifications for similar boronic acid compounds, this compound should be handled as a substance that is:
Table 1: GHS Hazard Summary for Arylboronic Acids
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5] |
The causality behind these hazards lies in the chemical nature of boronic acids. The boron atom is electrophilic, and the acidic protons of the hydroxyl groups can interact with biological macromolecules, leading to irritation. As a fine powder, the compound can easily become airborne, posing an inhalation risk.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.
Engineering Controls
The primary engineering control for handling powdered this compound is a certified chemical fume hood.[6][7] This provides adequate ventilation to keep airborne concentrations low and protects the user from inhaling dust particles.[5] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workspace.[3][6]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Chemical safety goggles are required at all times.[5][8] A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.[6][8]
-
Hand Protection : Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[6][8] Gloves should be inspected before each use and changed immediately if contaminated.[8]
-
Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin from accidental spills.[8]
-
Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[5][8]
Caption: Workflow for assessing the work area and donning the correct PPE.
Section 3: Safe Handling and Storage Protocols
Adherence to strict operational protocols is critical for the safe handling and storage of this compound.
Handling
-
Work Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Minimizing Dust : Minimize dust generation and accumulation during handling.[5] Use tools like a spatula for transfers instead of pouring the solid.[8][9]
-
Inert Atmosphere : While many boronic acids are relatively stable in air, for long-term storage or sensitive reactions, storing and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[10]
-
Hygiene : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
Storage
-
Container : Store the compound in a tightly closed, properly labeled container.[5][7]
-
Conditions : Keep the container in a cool, dry, and well-ventilated place.[4][7] Refrigeration is often recommended for boronic acids.[3]
-
Moisture : Boronic acids can be hygroscopic and may cake upon moisture absorption.[11][12] This is often a reversible physical change, but it can complicate accurate weighing. In the solid state, three molecules of a boronic acid can dehydrate to form a boroxine, a stable cyclic trimer, which can affect stoichiometry.[13]
-
Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[4][10]
Section 4: Emergency Procedures
Pre-planning for emergencies is essential. All personnel must be familiar with the location of safety equipment and the procedures to follow in case of an incident.
Spills
The response to a spill depends on its size and location.
-
Minor Spill (in a fume hood) :
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like sand or vermiculite.[6]
-
Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5][6] Avoid raising dust.[5][6]
-
Clean the spill area with soap and water.[14]
-
-
Major Spill (outside a fume hood or a large quantity) :
-
Evacuate all non-essential personnel from the area immediately.[6][14]
-
Alert others in the vicinity and notify your laboratory supervisor.
-
If safe to do so, increase ventilation by opening a window or activating an emergency exhaust.
-
Contact the institution's Environmental Health and Safety (EH&S) department for assistance.[15]
-
Accidental Exposure
Immediate action is critical in the event of personal exposure.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Seek immediate medical attention.[5]
-
Skin Contact : Remove any contaminated clothing.[14] Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[4]
-
Inhalation : Move the affected person to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]
Caption: Decision-making workflow for responding to a chemical spill.
Section 5: Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6] Collect these materials in a designated, labeled, and sealed container for disposal through your institution's hazardous waste management program.[6] Do not dispose of this chemical down the drain.[6]
Conclusion
This compound is a valuable synthetic tool, but its potential hazards necessitate a culture of safety and preparedness. By understanding its risk profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can confidently and safely leverage this versatile compound in their pursuit of scientific discovery and drug development.
References
- 1. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.com [fishersci.com]
- 11. borax.com [borax.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 15. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
A-Technical-Guide-to-Sourcing-and-Qualifying-(3-(2-Hydroxypropan-2-yl)phenyl)boronic-Acid-for-Drug-Discovery-and-Development
Abstract: This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical considerations and methodologies for sourcing and qualifying (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a key building block in modern medicinal chemistry. The guide details a systematic approach to supplier evaluation, robust analytical techniques for quality control, and the scientific rationale underpinning these protocols. By integrating field-proven insights with established scientific principles, this document serves as a practical resource for ensuring the quality and consistency of this vital raw material in the pharmaceutical research and development pipeline.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in contemporary drug discovery and development.[1][2][3] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules, enabling the rapid generation of diverse compound libraries for biological screening.[4] The boronic acid moiety, once perceived with caution, is now recognized for its unique chemical properties, including its ability to act as a bioisostere for carboxylic acids and its role in forming reversible covalent bonds with diols, a feature exploited in sensor technology and targeted drug delivery.[1][5][6]
This compound (CAS No. 955369-43-4) is a particularly valuable building block. The presence of the 2-hydroxypropan-2-yl substituent on the phenyl ring introduces a tertiary alcohol functionality, which can influence solubility, metabolic stability, and hydrogen bonding interactions of the final drug candidate. This unique combination of a reactive boronic acid group and a polar, non-ionizable side chain makes it an attractive starting material for the synthesis of novel therapeutic agents across various disease areas.
The success of any drug discovery program hinges on the quality and consistency of its starting materials. For a specialized reagent like this compound, a robust and well-documented supply chain is paramount. This guide provides a comprehensive framework for navigating the commercial landscape of suppliers in the USA and establishing a rigorous quality control workflow to ensure the integrity of this critical raw material.
Commercial Sourcing of this compound in the USA
Identifying a reliable supplier for a specialized chemical intermediate requires a thorough evaluation of several factors beyond mere availability. For researchers and procurement managers in the United States, the following suppliers have been identified as offering this compound.
| Supplier | Location | Notes |
| US Biological Life Sciences | USA | Offers the compound under CAS No. 955369-43-4 in highly purified grades, with pack sizes of 100mg and 250mg.[7] |
| Genprice | USA | Lists the compound as a high-quality laboratory reagent.[8] |
| Accela ChemBio Inc. | USA | Provides the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) with purity specifications of >=98% and 95% in various pack sizes.[9] |
| Alchem Pharmtech, Inc. | USA | Supplies the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) with a purity of 97+%.[9] |
| Synthonix Inc. | USA | Offers the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9).[9] |
| Aladdin Scientific | USA | Provides the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) with a purity of 98+%.[9] |
| BLDpharm | Americas | Lists the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9).[10] |
| Sobekbio Biosciences | Not Specified | Lists [3-(2-hydroxypropan-2-yl)phenyl]boronic acid (CAS: 955369-43-4) with a purity of 98%.[11] |
| Frontier Specialty Chemicals | USA | Maintains an extensive catalog of various boronic acids.[12] |
Causality Behind Supplier Selection:
The initial selection of a supplier should be based on a combination of factors:
-
Product Specification: The supplier must provide a detailed Certificate of Analysis (CoA) with clear specifications for purity, identity, and impurity profiles.
-
Scalability: For drug development programs, the supplier's ability to provide larger quantities of the material with consistent quality is crucial.
-
Regulatory Compliance: The supplier should adhere to relevant quality management systems (e.g., ISO 9001) to ensure traceability and batch-to-batch consistency.
-
Technical Support: A responsive and knowledgeable technical support team can be invaluable in addressing any queries regarding product handling, stability, and analytical methods.
In-House Quality Control and Analytical Validation
Upon receipt of this compound, a comprehensive in-house quality control (QC) assessment is essential to verify the supplier's CoA and ensure the material is fit for purpose. The following experimental protocols represent a robust QC workflow.
Identity Confirmation and Structural Elucidation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹¹B NMR are critical for confirming the identity and assessing the purity of boronic acids.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Chloroform-d is often avoided due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.[13]
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals include aromatic protons in the meta-substituted pattern, a singlet for the two methyl groups, and a singlet for the tertiary alcohol proton. The boronic acid protons are often broad and may exchange with residual water in the solvent.
¹¹B NMR Protocol:
¹¹B NMR is particularly useful for observing the boron environment directly.
-
Sample Preparation: Prepare the sample as for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on an NMR spectrometer equipped with a broadband probe.
-
Data Analysis: A single, relatively broad peak is expected for the trigonal planar boronic acid.[14] The chemical shift can provide information about the electronic environment of the boron atom.[15][16]
B. Mass Spectrometry (MS)
MS provides an accurate mass measurement, confirming the elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids, which can be deprotonated.
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the deprotonated molecule [M-H]⁻.
Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of the boronic acid and identifying any related impurities.
Protocol:
-
Column Selection: A reversed-phase C18 or C8 column is typically used.[17]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, is employed to achieve good separation.
-
Detection: UV detection at a wavelength where the phenylboronic acid chromophore absorbs (e.g., 254 nm) is standard.[18] A more selective method involves post-column derivatization with reagents like alizarin, which forms a fluorescent complex with boronic acids, allowing for highly sensitive and specific detection.[19][20][21]
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Workflow for Supplier Qualification and Material Acceptance
The following diagram illustrates a logical workflow for the qualification of a new supplier and the acceptance of a new batch of this compound.
Caption: Workflow for sourcing and qualifying boronic acid.
Applications in Medicinal Chemistry
This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid is coupled with an aryl or vinyl halide/triflate to form a new C-C bond. This reaction is fundamental to the construction of biaryl and styrenyl scaffolds, which are prevalent in many drug molecules.[4]
-
Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling the boronic acid with amines or alcohols.
-
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form α-amino acids.
The 2-hydroxypropan-2-yl group can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with protein targets. It can also improve the physicochemical properties of the final compound, such as aqueous solubility, which is a critical parameter in drug development.
Conclusion
The successful integration of this compound into drug discovery and development programs is contingent upon a diligent and systematic approach to sourcing and quality control. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with raw material variability and ensure the integrity and reproducibility of their scientific endeavors. A thorough understanding of the commercial landscape, coupled with robust in-house analytical validation, forms the foundation for a reliable and efficient supply chain, ultimately accelerating the path to novel therapeutics.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(2-hydroxypropan-2-yl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 8. genprice.com [genprice.com]
- 9. 886593-45-9 CAS Manufactory [m.chemicalbook.com]
- 10. BLDpharm - Bulk Product Details [bldpharm.com]
- 11. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 12. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. waters.com [waters.com]
- 18. waters.com [waters.com]
- 19. edepot.wur.nl [edepot.wur.nl]
- 20. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research.wur.nl [research.wur.nl]
Methodological & Application
Application Notes: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Modern Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the edifice of modern synthetic chemistry, offering a robust and versatile method for the construction of C-C bonds. The power of this palladium-catalyzed transformation lies in its remarkable functional group tolerance and its vast scope, largely dictated by the diversity of available boronic acids and their derivatives. Among these, (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and materials science. The presence of the 2-hydroxypropan-2-yl moiety introduces unique solubility and polarity characteristics, potentially influencing not only the pharmacokinetic properties of the final compounds but also the dynamics of the coupling reaction itself.
This guide provides a comprehensive overview of the strategic application of this compound in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and explore the subtle yet significant impact of the hydroxyalkyl substituent on reaction optimization.
I. The Suzuki-Miyaura Catalytic Cycle: A Refresher with a Focus on Substituted Arylboronic Acids
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex.[1][2] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) species.[2]
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[3][4][5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
The Strategic Application of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors often hinges on the availability of versatile and strategically functionalized building blocks. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, in particular, represents a uniquely valuable reagent for medicinal chemists. Its structure thoughtfully combines the reactive boronic acid moiety with a tertiary alcohol on a phenyl ring, offering a nuanced balance of reactivity and physicochemical properties. The 2-hydroxypropan-2-yl group can significantly influence the solubility, metabolic stability, and pharmacokinetic profile of the resulting drug candidates, making this building block especially attractive for the synthesis of targeted therapeutics.[3][4][5] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors, supported by detailed protocols and expert insights.
Case Study: Synthesis of BRAF V600E Inhibitor Analogs
A prominent application of this compound is in the synthesis of analogs of vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many melanomas.[6][7] The core structure of vemurafenib features a complex biaryl system, the assembly of which is ideally suited for a Suzuki-Miyaura cross-coupling reaction. The (3-(2-Hydroxypropan-2-yl)phenyl) moiety in these analogs can serve as a key pharmacophoric element, potentially improving drug-like properties and modulating target engagement.
The rationale for incorporating the (3-(2-Hydroxypropan-2-yl)phenyl) group lies in its potential to:
-
Enhance Solubility: The tertiary alcohol provides a hydrogen bond donor and acceptor, which can improve the aqueous solubility of the final compound, a critical factor for oral bioavailability.
-
Modulate Lipophilicity: The bulky yet polar side chain can fine-tune the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Introduce a Metabolic Soft Spot or Blocking Point: Depending on the surrounding chemical environment, the tertiary alcohol can either serve as a site for phase II metabolism or, conversely, sterically hinder metabolic attack on the aromatic ring.
-
Form Key Interactions with the Target Protein: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, enhancing potency and selectivity.
The synthesis of these vemurafenib analogs typically involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated heterocyclic core, such as a substituted pyrazole or pyrrolopyridine.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide, a common step in the synthesis of kinase inhibitor scaffolds.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 955369-43-4 | 180.01 | Arylating agent |
| Aryl Halide (e.g., 4-bromo-1H-pyrazole) | Varies | Varies | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | N/A | Washing agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 / 7487-88-9 | 142.04 / 120.37 | Drying agent |
| Silica Gel | 7631-86-9 | 60.08 | Stationary phase for chromatography |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq) to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) and ethyl acetate (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Expert Insights:
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium sources and ligands can be employed to optimize the reaction, especially for challenging substrates. For instance, catalysts with more electron-rich and bulky phosphine ligands can be more effective for coupling with aryl chlorides.[11]
-
Base Selection: The choice of base is crucial for the transmetalation step.[12] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The strength of the base can influence the reaction rate and the stability of the boronic acid.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is essential for the activation of the boronic acid by the base.
-
Inert Conditions: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Aryl Halide Partner | Product Yield (%) | Purity (%) | Analytical Method |
| 4-Bromo-1H-pyrazole | 85 | >98 | ¹H NMR, LC-MS |
| 3-Iodo-1H-pyrrolo[2,3-b]pyridine | 78 | >97 | ¹H NMR, LC-MS |
| 5-Bromo-2-chloropyrimidine | 91 | >99 | ¹H NMR, LC-MS |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the nature of the aryl halide.
Signaling Pathway Context
The compounds synthesized using this compound often target key signaling pathways implicated in diseases like cancer. For instance, BRAF inhibitors modulate the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Inhibition of the MAPK pathway by a BRAF inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive boronic acid and a polar tertiary alcohol side chain provides medicinal chemists with a powerful tool to synthesize complex molecules with potentially improved pharmacokinetic and pharmacodynamic properties. The successful application of this reagent in the synthesis of kinase inhibitors, such as vemurafenib analogs, underscores its importance in the development of targeted therapies. The provided protocols and insights serve as a practical guide for researchers and drug development professionals looking to leverage the strategic advantages of this important synthetic intermediate.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PLX4032, a potent inhibitor of the B-Raf V600E oncogene, selectively inhibits V600E-positive melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BRAF(V600E) inhibitor, PLX4032, increases type I collagen synthesis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mastering Suzuki-Miyaura Cross-Coupling with (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Introduction: The Strategic Value of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid
In the landscape of modern medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of diverse starting materials.[1][2] This application note focuses on a particularly valuable building block: This compound (CAS No. 955369-43-4).[3]
The tertiary alcohol moiety within this reagent is not merely a structural feature; it is a strategic asset. This functional group can serve as a hydrogen bond donor or acceptor, significantly influencing the pharmacokinetic and pharmacodynamic properties of a final drug candidate. Its presence, combined with the synthetic versatility of the boronic acid group, makes this reagent a powerful tool for creating complex biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals.[4][5] This guide provides a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura reaction and delivers a field-proven, step-by-step protocol for its successful implementation with this specific boronic acid.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide). This irreversible step forms a square-planar Pd(II) complex.[2][7]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[1][8] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily exchanges its organic group with the halide on the Pd(II) complex.[9][10]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for a Successful Coupling Reaction
Optimizing a Suzuki-Miyaura coupling requires careful consideration of four key components: the catalyst, the base, the solvent, and the electrophile.
-
Palladium Catalyst & Ligands : A wide range of palladium sources can initiate the cycle, including Pd(0) precursors like Pd(PPh₃)₄ or Pd₂(dba)₃, and Pd(II) precursors like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) state.[11] The choice of ligand is critical; electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps, enabling the use of less reactive electrophiles like aryl chlorides.[12][13]
-
The Indispensable Role of the Base : The base is arguably the most crucial activating agent.[9] Its primary role is to react with the boronic acid to form a tetracoordinate boronate species.[1][8] This activation increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation.[10][14] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact reaction rates and yields.[9]
-
Solvent System Selection : The choice of solvent influences the solubility of reactants and the rate of reaction. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently used.[6][15] Many Suzuki protocols employ a biphasic solvent system, such as dioxane/water or THF/water.[1] The aqueous phase helps to dissolve the inorganic base, which in turn facilitates the formation of the active boronate species at the phase interface.[2]
-
Electrophile Reactivity : The nature of the leaving group (X) on the electrophilic partner (Ar-X) dictates its reactivity. The general trend for oxidative addition is I > Br > OTf (triflate) >> Cl.[11] While aryl iodides and bromides are highly reactive, modern catalyst systems have been developed that are highly effective for the coupling of more economical but less reactive aryl chlorides.[16]
Experimental Protocol: Synthesis of 3'- (2-Hydroxypropan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of this compound with 4-bromobenzonitrile. It is designed to be a robust starting point for further optimization.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
4-Bromobenzonitrile (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel (for chromatography)
Experimental Workflow Diagram:
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 equiv.), this compound (1.2 equiv.), K₂CO₃ (2.5 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv.).[17]
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle two more times to ensure an oxygen-free atmosphere. An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition : Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Under a positive pressure of argon, add the degassed solvent to the reaction flask via syringe to achieve a final concentration of ~0.1 M with respect to the 4-bromobenzonitrile.[18]
-
Reaction : Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress periodically by taking small aliquots, diluting them with ethyl acetate, and analyzing by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete when the limiting reagent (4-bromobenzonitrile) is no longer observed.
-
Workup : Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Isolation : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a solid.[19]
-
Purification : Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[19]
Data Summary and Optimization
The conditions provided above are a robust starting point. However, optimization is often necessary depending on the specific coupling partners. The following table summarizes key parameters and their typical ranges for consideration during optimization.
| Parameter | Reagent/Condition | Typical Range/Options | Rationale & Key Considerations |
| Catalyst Loading | Pd(dppf)Cl₂·CH₂Cl₂ | 0.5 - 5 mol % | Lower loadings are more economical but may require longer reaction times. Higher loadings can be necessary for challenging substrates.[12] |
| Base | K₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is more soluble and a stronger base, often accelerating reactions but at a higher cost. K₃PO₄ can be effective for sterically hindered substrates.[9][16] |
| Solvent Ratio | Dioxane:Water | 3:1 to 10:1 | The amount of water can influence base solubility and reaction rate. Anhydrous conditions with an organic base may be needed for water-sensitive substrates.[1] |
| Temperature | 90 °C | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions like protodeboronation.[16] |
| Boronic Acid | (3-(2-..))boronic acid | 1.1 - 1.5 equiv. | A slight excess is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation of the boronic acid. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a formidable tool in synthetic chemistry. By leveraging a robust understanding of its mechanism and the critical roles of the catalyst, base, and solvent, researchers can confidently employ reagents like this compound. The protocol and optimization guidelines presented here provide a comprehensive framework for the efficient synthesis of complex biaryl molecules, paving the way for innovations in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. home.sandiego.edu [home.sandiego.edu]
Application Notes & Protocols: Catalytic Systems for Reactions Involving (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid
Introduction: A Versatile Building Block in Modern Synthesis
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials science.[1][2][3] Its structure is distinguished by two key functionalities: the boronic acid group, which is a versatile handle for carbon-carbon bond formation, and the tertiary alcohol moiety (2-hydroxypropan-2-yl), which imparts unique steric and electronic properties, influences solubility, and provides a site for further functionalization. This combination makes it an attractive building block for creating complex molecular architectures found in many novel drug candidates and advanced materials.[3]
The primary application for this reagent lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which has revolutionized the synthesis of biaryl and heteroaryl structures.[4][5][6] This guide provides an in-depth exploration of the catalytic systems best suited for this substrate, detailed experimental protocols, and expert insights to ensure successful and reproducible outcomes in the laboratory.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron species and an organic halide or triflate.[5] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts.[1][7]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The process, catalyzed by a Palladium(0) species, involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Catalytic System
The success of coupling this compound, particularly with challenging aryl chlorides or sterically hindered partners, depends on the careful selection of each component.
| Component | Role & Rationale | Recommended Options |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Modern precatalysts offer improved air stability and generate the active species more efficiently, which is crucial for coupling potentially unstable boronic acids.[11] | Standard: Pd(OAc)₂, Pd(PPh₃)₄. Advanced: Palladacycles, Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G3).[7][11] |
| Ligand | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition of less reactive aryl chlorides and the final reductive elimination step, especially for hindered biaryls.[12][13] | For Aryl Bromides/Iodides: PPh₃, P(t-Bu)₃. For Aryl Chlorides/Hindered Substrates: SPhos, XPhos, RuPhos, DtBuPF.[11][14] |
| Base | Activates the boronic acid for transmetalation. The choice of base can significantly impact yield, and stronger, non-nucleophilic bases are often preferred for less reactive coupling partners. Anhydrous conditions are often beneficial.[8] | Standard: K₂CO₃, Na₂CO₃ (often in aqueous solution). For Challenging Couplings: K₃PO₄, Cs₂CO₃ (often used anhydrous).[14][15] |
| Solvent | Solubilizes reactants and allows for appropriate reaction temperatures. Aprotic polar solvents are common. The addition of water can sometimes accelerate the reaction but may also promote unwanted protodeboronation. | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME), often with water as a co-solvent.[12][16] |
Application Protocol: Synthesis of a Biaryl Compound
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 180.01 | 1.5 | 1.5 |
| Aryl Bromide | - | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos (Ligand) | 410.57 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water, degassed | - | 1 mL | - |
Equipment: Schlenk flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.5 mmol), the aryl bromide (1.0 mmol), and anhydrous potassium phosphate (2.0 mmol).[14]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum, and purge the reaction mixture with argon or nitrogen for 15-20 minutes by bubbling the gas through the solvent. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: In a separate vial, quickly weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Under a positive flow of argon, add the catalyst and ligand to the reaction flask.
-
Reaction: Secure the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-18 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 15 mL).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.
Troubleshooting Common Issues
Even robust protocols can encounter issues. This guide helps diagnose and solve common problems.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction for some boronic acids, especially at elevated temperatures or in the presence of excess water.[17] Using a robust base like K₃PO₄ and carefully controlling the water content can mitigate this issue.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid in the Synthesis of Bioactive Molecules
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (3-(2-hydroxypropan-2-yl)phenyl)boronic acid. Boronic acids are indispensable tools in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions.[1][2][3] This guide moves beyond standard procedures to elucidate the specific structural and functional contributions of the 3-(2-hydroxypropan-2-yl) moiety in the design and synthesis of bioactive molecules. We will explore the causality behind experimental choices in Suzuki-Miyaura couplings, provide validated, step-by-step protocols, and present a case study on the synthesis of a biologically relevant m-terphenyl scaffold.
Introduction: The Strategic Value of the (3-(2-Hydroxypropan-2-yl)phenyl) Moiety
Boronic acids, compounds featuring a carbon-boron bond, are celebrated for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] While the boronic acid group (B(OH)₂) is the reactive handle for synthesis, the substituents on the phenyl ring dictate the physicochemical and pharmacological properties of the final molecule.
The reagent this compound offers a unique combination of features that are highly advantageous in drug design:
-
The Boronic Acid: Serves as a versatile precursor for carbon-carbon bond formation, enabling the efficient assembly of complex molecular scaffolds.[3]
-
The Phenyl Ring: Provides a rigid scaffold to orient other functional groups and participate in aromatic interactions (e.g., π-π stacking) within a biological target.
-
The 2-Hydroxypropan-2-yl Group: This tertiary alcohol is the key to the reagent's strategic value. Unlike a simple alkyl group, it significantly influences the properties of the final compound:
-
Solubility and Polarity: The hydroxyl group acts as a potent hydrogen bond donor and acceptor, which can disrupt crystal packing and improve aqueous solubility—a critical parameter for bioavailability.[5][6]
-
Target Engagement: It can form crucial hydrogen bonds with amino acid residues (e.g., serine, threonine, aspartate) in a protein's active site, substantially increasing binding affinity and selectivity.[6]
-
Metabolic Stability: The tertiary nature of the alcohol can provide steric hindrance that protects adjacent positions from metabolic oxidation by cytochrome P450 enzymes.[7]
-
Vectorial Orientation: Its placement at the meta-position provides a distinct 120° angle relative to the newly formed bond, influencing the overall 3D shape of the molecule.
-
A prominent example of this moiety in an approved drug is Olmesartan , an angiotensin II receptor antagonist used to treat hypertension.[8] The 2-hydroxypropan-2-yl group on the imidazole ring of Olmesartan is critical for its binding and activity. This real-world application underscores the pharmacological relevance of the scaffold that can be introduced using this compound.
Caption: Logical relationship of functional groups in the title reagent.
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid's phenyl ring and an aryl or vinyl halide/pseudohalide.
Mechanism Overview: The reaction proceeds via a palladium-catalyzed cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R-X) bond, forming a Pd(II) complex.
-
Activation & Transmetalation: A base (e.g., carbonate, phosphate) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the (3-(2-hydroxypropan-2-yl)phenyl) moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Solvents: 1,4-Dioxane and Water (4:1 v/v), deoxygenated
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Protocol Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., 0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.
-
Solvent Addition: Add the deoxygenated 4:1 mixture of dioxane and water via syringe. The total solvent volume should be sufficient to create a solution concentration of approximately 0.1 M with respect to the aryl bromide.
-
Causality Note: A biphasic solvent system is common. The organic solvent (dioxane) solubilizes the organic reagents and catalyst, while the aqueous phase solubilizes the inorganic base and facilitates the formation of the active boronate species.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Application Example: Synthesis of a Bioactive m-Terphenyl Scaffold
m-Terphenyls are a class of compounds with applications as COX-1 inhibitors and other bioactive agents.[11] A double Suzuki-Miyaura coupling provides a convergent and efficient route to these scaffolds.
Synthetic Workflow:
Caption: Workflow for the synthesis of an m-terphenyl scaffold.
Protocol 2: Synthesis of 1,3-Bis(3-(2-hydroxypropan-2-yl)phenyl)benzene
Materials:
-
1,3-Dibromobenzene (1.0 eq, e.g., 1.00 g)
-
This compound (2.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (4 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (4.0 eq)
-
Solvents: Toluene, Ethanol, and Water (3:1:1 v/v), deoxygenated
Protocol Steps:
-
Setup: Combine 1,3-dibromobenzene (1.0 eq), this compound (2.2 eq), Na₂CO₃ (4.0 eq), and Pd(dppf)Cl₂ (0.04 eq) in a flask under an inert atmosphere.
-
Causality Note: Pd(dppf)Cl₂ is often more robust and efficient than Pd(PPh₃)₄ for less reactive substrates or when steric hindrance is a factor, making it a good choice for a double coupling.[12]
-
-
Solvent Addition: Add the deoxygenated 3:1:1 solvent mixture.
-
Execution: Heat the reaction to reflux (approx. 85 °C) with vigorous stirring for 24 hours. Monitor by LC-MS for the disappearance of mono-coupled intermediate and starting material.
-
Workup & Purification: Follow the general workup procedure described in Protocol 1. Purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) will separate the desired product from any residual starting materials or mono-coupled side products.
Data Presentation: Optimization of Suzuki Coupling Conditions
The choice of catalyst, base, and solvent can significantly impact yield and reaction time. The following table summarizes common starting points for optimization.
| Parameter | Option 1 (Standard) | Option 2 (For Chlorides/Hindered Substrates) | Option 3 (Mild Conditions) | Rationale |
| Aryl Halide | Ar-Br | Ar-Cl | Ar-OTf | Bromides offer a good balance of reactivity and cost.[13] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos ligand | Pd(OAc)₂ with PPh₃ | Buchwald-type ligands (SPhos, XPhos) are excellent for activating less reactive aryl chlorides.[13] |
| Base | Na₂CO₃ / K₂CO₃ | K₃PO₄ | Cs₂CO₃ / KF | Stronger, non-nucleophilic bases like K₃PO₄ are often required for more challenging couplings.[13] |
| Solvent | Dioxane/H₂O | Toluene/H₂O | THF/H₂O | Toluene allows for higher reaction temperatures, which can be beneficial. |
| Temperature | 80-100 °C | 100-110 °C | Room Temp - 60 °C | Higher temperatures increase reaction rates but may also promote side reactions like deboronation. |
Handling, Storage, and Safety
-
Storage: this compound should be stored in a cool, dry place, preferably under an inert atmosphere, to minimize degradation. Boronic acids can slowly dehydrate to form cyclic boroxine anhydrides, which may have different reactivity.[1]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Stability: While generally stable, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under strongly acidic or basic conditions, or at high temperatures, especially in the presence of water.[9] Using the boronic acid promptly after weighing and ensuring a properly inerted reaction atmosphere can mitigate degradation.
Conclusion
This compound is more than a simple building block; it is a strategic tool for introducing a pharmacologically relevant moiety into complex molecules. The tertiary alcohol group provides a powerful handle for modulating solubility and creating specific, high-affinity interactions with biological targets. By understanding the principles of the Suzuki-Miyaura coupling and carefully selecting reaction conditions, researchers can efficiently incorporate this valuable fragment to accelerate the discovery and development of novel bioactive compounds.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. Olmesartan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid in Advanced Materials Science
Introduction: A Multifaceted Building Block for Functional Materials
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is an intriguing organoboron compound that is gaining attention in the field of materials science. Its unique molecular architecture, featuring a phenylboronic acid moiety functionalized with a tertiary alcohol group, offers a versatile platform for the design and synthesis of advanced materials with tailored properties. The boronic acid group provides a reactive handle for a variety of chemical transformations, most notably the reversible formation of boronate esters with diols. This dynamic covalent chemistry is the cornerstone of its application in stimuli-responsive polymers, sensors, and drug delivery systems.[1][2] Concurrently, the 2-hydroxypropan-2-yl substituent introduces specific steric and electronic effects, as well as enhancing solubility in polar solvents, which can be strategically exploited in material design.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the unique characteristics of this compound in their work. We will delve into its role in the creation of "smart" polymers, its application in selective sensing platforms, and its potential as a building block in the burgeoning field of organic electronics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value | Source |
| CAS Number | 955369-43-4 | [3][4] |
| Molecular Formula | C9H13BO3 | [4] |
| Molecular Weight | 180.01 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Slightly soluble in DMSO and methanol | [6] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [6] |
Core Chemistry: The Boronic Acid Functional Group
The utility of this compound in materials science is intrinsically linked to the chemistry of the boronic acid group. This Lewis acidic moiety can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[2] This equilibrium is pH-dependent and can be tuned by the electronic nature of the substituents on the phenyl ring.[2]
A key reaction of boronic acids is their reversible esterification with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters.[1][7] This dynamic covalent bond is the foundation for many of its applications in "smart" materials that can respond to changes in their environment, such as pH or the presence of specific diol-containing molecules like glucose.[1][8][9]
Application in Stimuli-Responsive Polymers and Hydrogels
The ability of this compound to form reversible covalent bonds with diols makes it an excellent candidate for creating stimuli-responsive polymers and hydrogels. These materials can undergo significant changes in their physical properties in response to specific chemical or physical stimuli.
Protocol 1: Synthesis of a Glucose-Responsive Hydrogel
This protocol details the synthesis of a poly(acrylamide-co-(3-(2-hydroxypropan-2-yl)phenyl)boronic acid) hydrogel that exhibits glucose-responsive swelling behavior. The tertiary alcohol on the phenylboronic acid monomer is anticipated to enhance the hydrophilicity and biocompatibility of the resulting hydrogel.
Materials:
-
Acrylamide
-
This compound acrylamide (synthesized via acylation of the corresponding aminophenylboronic acid derivative)
-
N,N'-Methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose solutions of varying concentrations
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve acrylamide (e.g., 1.0 g, 14.1 mmol) and this compound acrylamide (e.g., 0.2 g, 0.86 mmol) in 10 mL of deionized water.
-
Cross-linker Addition: Add MBA (e.g., 0.02 g, 0.13 mmol) to the monomer solution and stir until completely dissolved.
-
Initiator Addition: Degas the solution with nitrogen for 20 minutes. Add APS (e.g., 10 mg in 100 µL of water) and TEMED (e.g., 10 µL) to initiate polymerization.
-
Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 2 hours.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 48 hours, changing the water every 8 hours to remove unreacted monomers and initiators.
-
Swelling Studies: Cut the purified hydrogel into discs of a known diameter. Place the discs in PBS (pH 7.4) and allow them to equilibrate. Measure the initial diameter.
-
Glucose Response: Transfer the hydrogel discs to PBS solutions containing different concentrations of glucose (e.g., 0, 1, 5, 10, 20 mM) and monitor the change in diameter over time.
Expected Outcome: The hydrogel is expected to swell in the presence of glucose. This is because glucose, a diol, will competitively bind to the boronic acid moieties, disrupting the cross-linking within the hydrogel and allowing for greater water uptake.
Caption: Synthesis and glucose-response mechanism of the hydrogel.
Application in Selective Sensing Platforms
The specific interaction of boronic acids with diols can be harnessed to develop highly selective sensors for biologically important molecules like carbohydrates and glycoproteins. The fluorescence or electrochemical properties of a material incorporating this compound can be modulated upon binding to a target analyte.
Protocol 2: Fabrication of a Fluorescent Sensor for Catecholamines
This protocol describes the preparation of a fluorescent sensor for the detection of catecholamines, such as dopamine, which contain a cis-diol moiety. The sensor utilizes a fluorophore whose emission is quenched in the absence of the analyte and restored upon binding of the catecholamine to the boronic acid.
Materials:
-
This compound
-
A suitable fluorophore with a diol-masking group that can be displaced by the analyte (e.g., a derivative of coumarin or fluorescein)
-
Organic solvents (e.g., THF, DMF)
-
Buffer solutions of varying pH
-
Dopamine hydrochloride solutions
Procedure:
-
Sensor Synthesis: Synthesize the sensor molecule by coupling this compound to the chosen fluorophore via a standard coupling reaction (e.g., Suzuki coupling if the fluorophore has a halide handle). The design should be such that the boronic acid is in close proximity to the fluorophore to allow for photoinduced electron transfer (PET) quenching.
-
Stock Solution Preparation: Prepare a stock solution of the synthesized sensor in a suitable organic solvent (e.g., 1 mM in DMSO).
-
Sensing Assay: In a cuvette, add a small aliquot of the sensor stock solution to a buffer solution (e.g., pH 7.4) to achieve a final concentration in the micromolar range.
-
Fluorescence Measurement: Record the initial fluorescence spectrum of the sensor solution.
-
Analyte Addition: Add increasing concentrations of dopamine to the cuvette and record the fluorescence spectrum after each addition.
-
Selectivity Studies: Repeat the experiment with other structurally similar molecules that do not contain a cis-diol moiety to assess the selectivity of the sensor.
Expected Outcome: The fluorescence intensity of the sensor is expected to increase upon the addition of dopamine. The binding of dopamine to the boronic acid will inhibit the PET process, leading to a "turn-on" fluorescence response.
Caption: Design and sensing mechanism of the fluorescent sensor.
Application in Organic Electronics
Phenylboronic acids are valuable intermediates in the synthesis of complex organic molecules for electronic applications, particularly in Organic Light-Emitting Diodes (OLEDs).[10][11][12] They are frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[10][13] The this compound can be used to introduce a specific building block into a larger conjugated system, potentially influencing the electronic properties, morphology, and processability of the final material.
Protocol 3: Synthesis of a Conjugated Molecule for OLEDs via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for using this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize a novel conjugated molecule for potential use in OLEDs.
Materials:
-
This compound
-
An aryl halide (e.g., a brominated aromatic core for an OLED material)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) to the flask.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-110 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired conjugated molecule.
-
Characterization: Characterize the final product using NMR spectroscopy, mass spectrometry, and other relevant techniques to confirm its structure and purity.
Expected Outcome: The Suzuki-Miyaura coupling reaction will yield a new conjugated molecule incorporating the (3-(2-hydroxypropan-2-yl)phenyl) moiety. The properties of this new molecule, such as its photoluminescence and charge transport characteristics, can then be investigated for its potential application in OLED devices.
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of a wide range of functional materials. Its unique combination of a reactive boronic acid group and a hydrophilic tertiary alcohol substituent opens up new avenues for the design of advanced polymers, sensors, and organic electronic materials. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this fascinating molecule. Future research will likely focus on further elucidating the structure-property relationships of materials derived from this compound and expanding its applications in areas such as targeted drug delivery, diagnostics, and next-generation electronic devices.
References
- 1. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 4. 3-(2-hydroxypropan-2-yl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 5. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2-hydroxypropan-2-yl)phenylboronic acid CAS#: 955369-43-4 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. mdpi.com [mdpi.com]
Application Note: Strategic C-C Bond Formation Using (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid in Suzuki-Miyaura Coupling
Introduction: The Strategic Value of Functionalized Building Blocks
The construction of carbon-carbon (C-C) bonds is the foundational principle of modern organic synthesis, enabling the assembly of complex molecular architectures that are crucial for drug discovery, agrochemicals, and materials science.[1] Among the myriad of methods available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile tools for this purpose.[2][3] Its widespread adoption is due to its operational simplicity, mild reaction conditions, and remarkable tolerance of a wide array of functional groups.[4][5]
This guide focuses on a particularly valuable building block: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid . This reagent is distinguished by the presence of a tertiary alcohol on the phenyl ring, a common motif in biologically active molecules.[6][7] The ability to introduce this functionalized moiety in a single, efficient step simplifies complex synthetic pathways, saving researchers valuable time and resources. We will explore the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its successful application in C-C bond formation.
Reagent Profile and Mechanistic Insight
This compound is a white to off-white solid that is stable under standard laboratory conditions, though it is best stored under an inert atmosphere at 2-8°C to prevent potential degradation.[8] Its utility lies in the strategic combination of a reactive boronic acid group and a stable tertiary alcohol.
| Property | Value |
| Chemical Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| CAS Number | 955369-43-4[9] |
| Appearance | White to Off-White Solid[8] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[8] |
The Suzuki-Miyaura Catalytic Cycle: A Self-Validating System
The power of the Suzuki-Miyaura reaction resides in its elegant and well-understood catalytic cycle, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three key steps:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.[1][3]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻). This boronate then exchanges its organic moiety (R²) with the halide on the Pd(II) complex.[3][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[2][3]
Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Experimental Protocols & Workflow
The following protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required depending on the specific coupling partner.
Protocol: Synthesis of 3'-(2-Hydroxypropan-2-yl)-[1,1'-biphenyl]-4-carbonitrile
This example details the coupling of this compound with 4-bromobenzonitrile.
Materials & Reagents:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Add the aryl halide, 4-bromobenzonitrile (1.0 equivalent).
-
Add the base, potassium carbonate (2.0 equivalents).[2]
-
Causality: The use of excess boronic acid ensures complete consumption of the often more expensive aryl halide. The base is essential for activating the boronic acid for the transmetalation step.[11]
-
-
Solvent and Catalyst Addition:
-
The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add a deoxygenated solvent mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants (typically ~0.1 M concentration).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 - 0.05 equivalents), to the stirring mixture under a positive pressure of inert gas.
-
Causality: A mixed aqueous-organic solvent system is used to dissolve both the organic substrates and the inorganic base.[2] A low catalyst loading is desirable for efficiency and to minimize residual palladium in the final product.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the inorganic salts and dilute the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 times).[12]
-
Combine the organic layers and wash sequentially with water and then brine.[12]
-
Causality: The aqueous work-up removes the base and other water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[2]
-
The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biphenyl product.
-
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Data and Expected Outcomes
The versatility of this reaction allows for coupling with a wide range of aryl and heteroaryl halides. The table below summarizes typical parameters for successful couplings.
| Coupling Partner (Ar-X) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield Range |
| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 80 | 85-98% |
| Aryl Bromide (Ar-Br) | Pd(PPh₃)₄ (3-5%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-95% |
| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 60-85% |
| Heteroaryl Bromide | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME/H₂O | 90 | 70-90% |
Note: Yields are illustrative and highly dependent on the specific substrate and reaction scale. Aryl chlorides often require more active catalyst systems with specialized phosphine ligands due to the stronger C-Cl bond.[5][13]
Troubleshooting and Key Considerations
-
Protodeboronation: This is a primary side reaction where the C-B bond is cleaved and replaced by a C-H bond. It can be exacerbated by high temperatures and strongly basic conditions.[13] If significant protodeboronation is observed, consider using a milder base (e.g., K₃PO₄ or Cs₂CO₃), a lower reaction temperature, or minimizing reaction time.
-
Low or No Conversion: This often points to an inactive catalyst. Ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions. The quality of the palladium catalyst is also paramount. Using a pre-catalyst can sometimes improve reliability.[14]
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is typically a minor side product but can be minimized by ensuring efficient stirring and avoiding high local concentrations of the palladium catalyst upon addition.
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex organic molecules. Its application in the Suzuki-Miyaura coupling reaction provides a direct and efficient route to introduce a phenyl ring bearing a tertiary alcohol, a valuable pharmacophore. By understanding the underlying mechanism and adhering to robust experimental protocols, researchers in drug development and synthetic chemistry can reliably leverage this reagent to accelerate their synthetic campaigns and access novel chemical matter.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-(2-hydroxypropan-2-yl)phenylboronic acid CAS#: 955369-43-4 [m.chemicalbook.com]
- 9. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction has seen widespread application in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of organic molecules, including biaryl compounds that are common motifs in drug candidates, agrochemicals, and advanced materials.[1][2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the Suzuki-Miyaura coupling of a particularly relevant building block, (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, with various aryl halides. The presence of the tertiary alcohol functionality introduces specific considerations that will be addressed to ensure successful and high-yielding transformations. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer troubleshooting guidance based on field-proven insights.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which typically cycles between Pd(0) and Pd(II) oxidation states.[3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species.[4][6] The reactivity of the aryl halide in this step generally follows the trend: I > Br > OTf >> Cl.[7]
-
Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[5][8] The presence of a base is essential for this step to occur.[8][9] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[10][11][12]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][4]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Considerations
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters. The presence of the tertiary alcohol does not typically interfere with the reaction, but optimal conditions are necessary to avoid potential side reactions like protodeboronation.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is critical for achieving high catalytic activity and stability.
-
Palladium Precatalysts: Common and effective palladium precatalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][7] Pd(II) sources are reduced in situ to the active Pd(0) species.[3]
-
Phosphine Ligands: The ligand plays a multifaceted role, influencing catalyst stability, reactivity, and the rate of the catalytic steps.[8] For coupling reactions, especially with less reactive aryl chlorides or sterically hindered substrates, bulky and electron-rich phosphine ligands are often preferred.[13][14][15] These ligands promote the oxidative addition and reductive elimination steps.[8] Examples of highly effective ligands include:
-
Trialkylphosphines: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are excellent for a broad range of substrates.[9]
-
Biarylphosphines: Ligands such as SPhos and XPhos are known to be highly active for challenging couplings.[14]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[8][9]
-
The Role of the Base
The base is a crucial component of the reaction, primarily facilitating the transmetalation step.[8][11] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: These are the most commonly used bases in Suzuki-Miyaura couplings.[11]
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used and effective for a variety of substrates.[5][11]
-
Phosphates: Potassium phosphate (K₃PO₄) is another common and often highly effective base.[11]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high basicity may not be suitable for all substrates.[11]
-
-
Fluoride Sources: Potassium fluoride (KF) can be a mild and effective base, particularly for substrates with base-sensitive functional groups.[9][11]
Solvent Systems
The choice of solvent is critical for dissolving the reactants and the base, and it can also influence the reaction pathway.[3][16][17]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[3][8]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective, but care must be taken as it can sometimes lead to side reactions.[3][16]
-
Aqueous Mixtures: Often, a mixture of an organic solvent and water is employed.[3][8] The addition of water can enhance the solubility of the inorganic base and facilitate the reaction.[3] Environmentally friendly solvents like isopropyl acetate (i-PrOAc) have also been identified as effective for Suzuki couplings.[18]
Recommended Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. Optimization may be required for specific substrates.
Protocol 1: Coupling with an Aryl Bromide
This protocol is a general method for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with an Aryl Chloride
Aryl chlorides are generally less reactive than aryl bromides and often require more active catalyst systems and higher reaction temperatures.[3]
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Comparative Performance of Reaction Conditions
The following table summarizes typical yields for the coupling of this compound with representative aryl halides under various conditions.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂/PCy₃ | K₂CO₃ | Toluene/H₂O | 80 | 4 | 95 |
| 4-Chlorotoluene | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 4-Chloroacetophenone | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane | 100 | 16 | 89 |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section addresses common issues and provides potential solutions.
Issue 1: Low or No Product Formation
-
Cause: Inactive catalyst. Palladium catalysts can be sensitive to air and moisture.[19]
-
Solution: Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.[19] Using a more stable precatalyst or a fresh batch of catalyst may also be beneficial.[19]
-
Cause: Poor choice of ligand.
-
Solution: For challenging substrates, screen more electron-rich and bulky ligands like SPhos or XPhos.[19]
-
Cause: Ineffective base or solvent system. The solubility of the base is crucial.[19][20]
-
Solution: Try a different base or a solvent system that better solubilizes the base, such as an aqueous mixture.[19][20]
Issue 2: Significant Side Product Formation
-
Cause: Homocoupling of the boronic acid. This can occur in the presence of oxygen or Pd(II) species.[3]
-
Solution: Thoroughly degas the reaction mixture and ensure an inert atmosphere is maintained.[19]
-
Cause: Protodeboronation (loss of the boronic acid group). This can be catalyzed by the base or even the palladium-phosphine complex, especially with bulky ligands.[21][22]
-
Solution: Use the boronic acid as fresh as possible.[19] Consider using a milder base or lowering the reaction temperature. If using a bulky ligand, it's a balance between promoting the desired coupling and avoiding this side reaction.[21][22]
-
Cause: Dehalogenation of the aryl halide.
-
Solution: Employ a milder base or lower the reaction temperature. A more efficient catalyst system that favors cross-coupling is also recommended.[19]
Figure 2: A decision-making workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 13. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
Application Note: The Strategic Use of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Abstract
Boronic acids have become indispensable tools in modern medicinal chemistry, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the effective utilization of (3-(2-hydroxypropan-2-yl)phenyl)boronic acid. We will explore its chemical properties, strategic advantages in molecular design, and provide a robust, step-by-step protocol for its application in Suzuki-Miyaura cross-coupling reactions. The causality behind the selection of reagents and reaction conditions is explained to empower users to optimize this versatile building block for the synthesis of complex pharmaceutical intermediates.
Introduction: The Value Proposition of a Multifunctional Building Block
The quest for novel therapeutic agents is intrinsically linked to the development of efficient and versatile synthetic methodologies.[4][5] Boronic acids and their derivatives are at the forefront of this endeavor, offering stability, low toxicity, and exceptional reactivity in carbon-carbon bond formation.[6][7] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is the most prominent application of these compounds, enabling the construction of biaryl and heteroaryl structures that form the core of many modern drugs.[8][9]
This compound (CAS No. 955369-43-4) is a particularly valuable reagent for pharmaceutical synthesis.[10][11] Its structure is unique, presenting two key functionalities:
-
The Boronic Acid Group : The reactive center for palladium-catalyzed cross-coupling, allowing for the precise and predictable formation of a C-C bond with an sp²-hybridized carbon (e.g., from an aryl or vinyl halide).
-
The meta-substituted 2-Hydroxypropan-2-yl Group : This tertiary alcohol moiety is not merely a passenger. It enhances the polarity and can improve the solubility profile of the molecule in common organic solvents. Furthermore, it provides a potential site for secondary reactions or can act as a hydrogen bond donor, influencing the molecule's interaction with biological targets.[3]
This guide will provide the foundational knowledge and practical protocols to successfully integrate this building block into drug discovery and development workflows.
Reagent Profile and Safe Handling
Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and safety requirements of the reagent.
Physicochemical Data
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 955369-43-4 | [10][11] |
| Molecular Formula | C₉H₁₃BO₃ | [10] |
| Molecular Weight | 180.01 g/mol | [10] |
| Typical Purity | ≥98% | [11] |
| Appearance | White to off-white solid | General Observation |
Storage and Handling
Organoboronic acids require careful handling to maintain their integrity and ensure laboratory safety.[12]
-
Storage: To maintain product quality, store in a cool, dry, well-ventilated area, preferably refrigerated.[13] The container should be tightly sealed. For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12][13]
-
Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood.[14] Wear appropriate PPE, including safety goggles compliant with ANSI Z87.1 standards, nitrile gloves, and a lab coat.[13][14]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14] Boronic acid waste should be segregated and not disposed of down the drain.[14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for utilizing this compound to create new C-C bonds, forming complex biaryl structures that are prevalent in pharmaceuticals.[8][15]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle, catalyzed by a Palladium(0) species, involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][16]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex.[9][16]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from boron to palladium. The boronic acid (R²B(OH)₂) is activated by a base to form a more nucleophilic boronate species ([R²B(OH)₃]⁻), which then facilitates the exchange of the halide on the palladium complex with the R² group.[16][17]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[16]
Causality in Reagent Selection
The success of the reaction is highly dependent on the judicious choice of catalyst, base, and solvent.
-
Palladium Catalyst/Ligand : The "ligandless" catalyst Pd(OAc)₂ can be effective, but phosphine ligands are typically used to stabilize the palladium center and tune its reactivity.[18]
-
Triphenylphosphine (PPh₃) : A common, cost-effective ligand suitable for many standard couplings.[9]
-
Buchwald or FuPhos-type ligands : More electron-rich and bulky ligands that can accelerate oxidative addition and reductive elimination, often enabling reactions at lower temperatures or with less reactive coupling partners (e.g., aryl chlorides).
-
-
Base : The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[18]
-
Potassium Carbonate (K₂CO₃) : A moderately strong base, widely used and effective for many aryl bromides and iodides.
-
Potassium Phosphate (K₃PO₄) : A stronger base that can be beneficial for less reactive substrates or when dealing with boronic esters.
-
Cesium Carbonate (Cs₂CO₃) : A strong and highly soluble base that often enhances reaction rates, particularly in challenging couplings.
-
-
Solvent System : The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often more soluble).
-
1,4-Dioxane/Water or Toluene/Water : Classic biphasic systems that are highly effective. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[8]
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) : Polar aprotic solvents can also be used, often with an aqueous base, and can be advantageous for substrates with poor solubility in less polar solvents.
-
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide.
Reaction Scheme: (Self-generated image representing the coupling of this compound with a generic Ar-Br)
Materials and Reagents
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 180.01 | 216 mg | 1.2 mmol | 1.2 |
| Aryl Bromide (Ar-Br) | - | - | 1.0 mmol | 1.0 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Experimental Workflow
Step-by-Step Procedure
-
Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inerting : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition : Degas the 1,4-dioxane and water by bubbling Argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Catalyst Addition : Briefly remove the septum and add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask under a positive flow of inert gas.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Anticipated Results and Troubleshooting
The versatility of this compound allows it to be coupled with a wide range of partners. The following table provides a set of expected outcomes for different types of aryl bromides.
| Aryl Bromide Partner | Electronic Nature | Expected Reactivity | Typical Yield Range | Notes |
| 4-Bromoanisole | Electron-rich | Moderate | 75-90% | May require slightly longer reaction times. |
| 4-Bromobenzonitrile | Electron-poor | High | 85-98% | Oxidative addition is typically fast. |
| 2-Bromopyridine | Heterocyclic | High | 80-95% | The basic nitrogen can sometimes interact with the catalyst, but is generally well-tolerated.[19] |
| 1-Bromo-4-nitrobenzene | Strongly Electron-poor | Very High | >90% | Reaction is usually rapid. |
Troubleshooting Common Issues:
-
Low or No Conversion :
-
Cause: Inactive catalyst. Solution: Ensure the reaction setup is rigorously degassed to exclude oxygen. Use a fresh, high-quality catalyst.
-
Cause: Insufficient base strength or solubility. Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
-
-
Protodeboronation Side Product :
-
Cause: The boronic acid is replaced by a hydrogen atom from the solvent/water. Solution: Ensure the base is fully dissolved. Sometimes using a slight excess (1.1-1.2 equiv.) of the boronic acid can compensate for this loss.
-
-
Homocoupling of Boronic Acid :
-
Cause: Oxygen contamination can promote the coupling of two boronic acid molecules. Solution: Improve the degassing procedure for both the reaction vessel and the solvents.
-
Conclusion
This compound is a highly effective and versatile building block for the synthesis of pharmaceutical intermediates via the Suzuki-Miyaura cross-coupling reaction. Its bifunctional nature, combining a reactive boronic acid with a polar tertiary alcohol group, offers strategic advantages in designing complex molecules with desirable physicochemical properties. By understanding the underlying reaction mechanism and the rationale behind the selection of catalysts, bases, and solvents, researchers can confidently and efficiently employ this reagent to accelerate their drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 3-(2-hydroxypropan-2-yl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 11. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.pt [fishersci.pt]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting failed (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid coupling reactions
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions
Introduction: Navigating the Challenges of a Sterically Demanding Coupling Partner
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid. This particular substrate, while valuable in medicinal chemistry and materials science, presents a unique combination of challenges that can lead to reaction failure or low yields. Its tertiary alcohol functionality can potentially coordinate to the catalyst or interact with the base, while the bulky meta-isopropyl group introduces significant steric hindrance. This steric bulk can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered with this and similar sterically hindered substrates. Our goal is to provide not just solutions, but a clear rationale behind each troubleshooting step, empowering you to optimize your reaction conditions effectively.
Initial Diagnostic Workflow
Before diving into specific parameters, it's crucial to assess the overall reaction outcome. Use this flowchart to guide your initial troubleshooting steps.
Caption: A decision tree for initial troubleshooting of a failed Suzuki coupling.
Frequently Asked Questions (FAQs)
Category 1: No Reaction or Trace Conversion
Q1: My reaction shows no conversion of starting materials. What are the first things I should check?
A1: When a reaction completely fails, the issue typically lies with one of the foundational components of the catalytic system.
-
Catalyst Activity: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[1]
-
Pd(II) Precatalysts: Sources like Pd(OAc)₂ or PdCl₂(dppf) require in situ reduction to Pd(0). This reduction can be inefficient and is a common point of failure.[1][2]
-
Pd(0) Sources: While Pd(PPh₃)₄ is a direct source of Pd(0), it can degrade upon storage. Similarly, Pd₂(dba)₃ can decompose to form inactive palladium black.[1]
-
Recommendation: Use a modern, air-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These are designed to generate the active Pd(0) species cleanly and efficiently under the reaction conditions, significantly improving reliability.[1]
-
-
Oxygen Contamination: The Suzuki coupling is highly sensitive to oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the unwanted homocoupling of the boronic acid.[2]
-
Recommendation: Ensure all solvents (including any water used) are rigorously degassed using methods like freeze-pump-thaw (3 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. The reaction vessel must be thoroughly flushed with an inert gas before adding reagents.
-
-
Reagent Integrity:
-
This compound: This molecule is susceptible to protodeboronation (replacement of the C-B bond with a C-H bond), especially if stored improperly or exposed to moisture and heat.[3][4] Confirm its purity by NMR before use. If degradation is suspected, see Q3 for mitigation strategies.
-
Aryl Halide: Verify the purity of your coupling partner. Impurities can inhibit the catalyst.
-
Category 2: Low Yield & Incomplete Conversion
Q2: The reaction is working, but I'm getting a low yield (<50%). How can I optimize the conversion?
A2: Low yield indicates that the catalytic cycle is proceeding but is either too slow or is being outcompeted by decomposition pathways. For sterically hindered substrates like this, the bottleneck is often the transmetalation or reductive elimination step.[2]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impeded by steric hindrance.
The key to success lies in choosing a catalyst system and conditions that accelerate these difficult steps.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective for hindered couplings. You need bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step.[5][6]
-
Base Selection: The base activates the boronic acid by forming a more nucleophilic borate species (Ar-B(OH)₃⁻), which is necessary for transmetalation.[8][9] However, strong bases can also accelerate protodeboronation.
-
Recommendation: For this substrate, a moderately strong, non-nucleophilic base is ideal. K₃PO₄ is a very common and effective choice. If protodeboronation is an issue, consider switching to a milder base like K₂CO₃ or Cs₂CO₃.
-
-
Solvent System: The solvent must solubilize all components and can influence catalyst activity.
-
Recommendation: A mixture of an ethereal solvent and water (e.g., Dioxane/H₂O or THF/H₂O, typically in a 4:1 to 10:1 ratio) is a standard starting point.[10] The water is essential for dissolving inorganic bases like K₃PO₄. For substrates with poor solubility, toluene or DMF can be effective, but require careful optimization.[11][12]
-
Table 1: Recommended Starting Conditions for Coupling with this compound
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst, reliably generates active Pd(0).[1] |
| Ligand | XPhos or RuPhos (1.1 eq to Pd) | Bulky, electron-rich ligands that accelerate reductive elimination for hindered biaryls.[2][6] |
| Base | K₃PO₄ (2-3 equivalents) | Strong enough to form the active borate species but generally less harsh than hydroxides.[13] |
| Solvent | Dioxane/H₂O (5:1) | Good general solvent system for solubility of both organic and inorganic components.[10] |
| Temperature | 80–110 °C | Hindered couplings often require higher temperatures to overcome activation barriers.[2] |
Category 3: Dominant Side Products
Q3: My main side-product is 3-(2-hydroxypropan-2-yl)phenol, from protodeboronation. How can I prevent this?
A3: Protodeboronation is the proton-mediated cleavage of the C–B bond and is a very common failure mode for sensitive boronic acids.[3] It is often accelerated by high temperatures, strong bases, and the presence of protic sources (like water).[4][14]
-
Modify Reaction Conditions:
-
Convert to a More Stable Boronic Acid Derivative (Highly Recommended): This is the most robust strategy. By converting the boronic acid to an ester or a trifluoroborate salt, you protect it from degradation. The active boronic acid is then released slowly in situ under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[2][3][4]
Q4: I'm observing a significant amount of homocoupling product (dimer of my boronic acid). What's the cause?
A4: Homocoupling is typically driven by two main factors:
-
Presence of Oxygen: As mentioned in Q1, oxygen can interfere with the catalytic cycle and promote dimerization.[2]
-
Solution: Improve your degassing and inert atmosphere techniques. Ensure every component, including the base and solvents, is handled under inert gas.
-
-
Inefficient Catalyst Turnover: If the reduction of the Pd(II) precatalyst is slow or if the oxidative addition step is sluggish, the remaining Pd(II) species can catalyze the homocoupling pathway.[1][2]
Experimental Protocols
Protocol 1: General Procedure for a Test Reaction Under Inert Atmosphere
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the vial with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of this compound pinacol ester
This protocol provides a more stable alternative to the boronic acid, mitigating the risk of protodeboronation.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or Toluene, approx. 0.5 M).
-
Dehydration: Stir the mixture at room temperature or gentle heat (40-50 °C) over activated molecular sieves (4 Å) or with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is fully consumed.
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
optimizing reaction yield for (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid synthesis
Welcome to the technical support guide for the synthesis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to equip you with the expert knowledge and practical solutions needed to optimize your reaction yields and ensure product purity.
Overview of the Synthetic Challenge
The synthesis of this compound is a common yet nuanced procedure. The primary challenge lies in performing a metal-halogen exchange or Grignard formation on the aryl bromide precursor, 2-(3-bromophenyl)propan-2-ol, without interference from the acidic tertiary hydroxyl group. Direct metallation is often unsuccessful as the organometallic intermediate will be quenched by the proton of the hydroxyl group. Therefore, a protection-deprotection strategy is the most robust and widely adopted approach.
The most common and reliable synthetic route involves three key stages:
-
Protection of the tertiary alcohol.
-
Borylation of the protected aryl bromide, typically via a lithium-halogen exchange followed by reaction with a trialkyl borate.
-
Deprotection and Hydrolytic Workup to yield the final boronic acid.
This guide will focus on troubleshooting each of these critical stages.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the synthesis, highlighting the key decision and action points.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of Boronic Acid
Question: I performed the reaction, but after workup, I have a very low yield of the desired boronic acid and have recovered a significant amount of my protected starting material. What is the likely cause?
Answer: This classic symptom points to an inefficient or failed lithium-halogen exchange (Step 2). The formation of the aryllithium intermediate is the critical yield-determining step. Here’s how to troubleshoot it:
-
Cause A: Inactive n-Butyllithium (n-BuLi)
-
Explanation: n-BuLi is highly reactive and degrades upon exposure to moisture or air, or after prolonged storage. "Older" bottles of n-BuLi are a frequent source of failure.
-
Solution: Always use a freshly opened bottle or titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid.
-
-
Cause B: Reaction Temperature Too High
-
Explanation: The lithium-halogen exchange is extremely fast and exothermic. It must be performed at very low temperatures (typically -78 °C, a dry ice/acetone bath) to prevent side reactions, such as the reaction of the generated aryllithium with the solvent (THF) or unreacted starting material.
-
Solution: Ensure your reaction vessel is fully submerged in a well-maintained -78 °C bath. Add the n-BuLi dropwise via a syringe pump over a significant period (e.g., 30-60 minutes) to control the internal temperature.
-
-
Cause C: Insufficient Reaction Time
-
Explanation: While fast, the exchange requires a certain amount of time to go to completion.
-
Solution: After the addition of n-BuLi is complete, allow the reaction to stir at -78 °C for at least 1-2 hours before adding the borate ester. You can monitor the progress by taking a small aliquot, quenching it with D₂O, and analyzing by ¹H NMR to see the extent of deuterium incorporation.
-
Issue 2: Significant Formation of a Symmetrical Biphenyl Impurity
Question: My final product is contaminated with a significant amount of what appears to be a homocoupling byproduct (a symmetrical biphenyl). How can I prevent this?
Answer: The formation of a biphenyl impurity, 3,3'-bis(2-hydroxypropan-2-yl)biphenyl, is a known side reaction. It arises from the reaction of the aryllithium intermediate with the unreacted aryl bromide starting material.
-
Explanation of Causality: This side reaction is catalyzed by trace transition metals and becomes more prominent if the subsequent reaction with the borate ester is slow or inefficient.
-
Troubleshooting Steps:
-
Optimize Addition Order & Speed: The key is to have the electrophile (trialkyl borate) react with the aryllithium as soon as it is formed. However, adding the borate too early can interfere with the lithium-halogen exchange. The standard, reliable method is to complete the lithium-halogen exchange first and then add the borate.
-
Ensure Low Temperature: As with the lithiation step, maintaining a very low temperature (-78 °C) during the addition of the borate ester is crucial. This slows down the rate of the undesired homocoupling reaction relative to the desired borylation.
-
Use an Excess of Borate Ester: Using a slight excess of the borate ester (e.g., 1.2 to 1.5 equivalents) can help ensure that the aryllithium intermediate is trapped efficiently, outcompeting the homocoupling pathway.
-
| Parameter | Standard Condition | Optimized Condition to Reduce Homocoupling |
| Temperature | -78 °C | Maintain strictly at -78 °C |
| Borate Equiv. | 1.1 eq | Increase to 1.2 - 1.5 eq |
| Addition Time | Rapid addition | Slow, dropwise addition of borate |
Issue 3: Difficulty with Product Isolation and Purification
Question: After the acidic workup, my product seems to be an oil or is very difficult to crystallize. My NMR also shows broad peaks. What's happening?
Answer: This is often related to incomplete hydrolysis of the borate ester intermediate or the presence of boroxines. Boronic acids can reversibly form cyclic anhydrides called boroxines, especially upon heating or under vacuum.
-
Explanation: The immediate product after quenching the reaction is a borate ester. Acidic hydrolysis cleaves this ester to form the boronic acid. If hydrolysis is incomplete, you will have a mixture that is difficult to purify. Boroxines can also make crystallization challenging and broaden NMR signals.
-
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting product isolation issues.
-
Purification Tip: A biphasic recrystallization can be very effective. Dissolve the crude product in a hot solvent like toluene or ethyl acetate, add a non-solvent like hexane or heptane until turbidity is observed, and allow it to cool slowly. This often yields high-purity crystalline material.
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the tertiary alcohol? A: Yes. The proton of the hydroxyl group is acidic enough to rapidly quench the highly basic aryllithium or Grignard reagent. Attempting the reaction without a protecting group will result in deprotonation of the alcohol and recovery of the starting material after workup, leading to complete reaction failure.
Q2: What is the best protecting group for the tertiary alcohol? A: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice. It is robust enough to withstand the strongly basic conditions of the lithiation step but can be easily cleaved during the acidic workup (in situ deprotection), simplifying the overall process.
Q3: Can I use a Grignard reaction instead of a lithium-halogen exchange? A: While possible, forming the Grignard reagent from 2-(3-bromophenyl)propan-2-ol (even when protected) can be more sluggish than the lithium-halogen exchange. The lithium-halogen exchange with n-BuLi or t-BuLi at low temperatures is generally faster, cleaner, and more reliable for this type of transformation.
Q4: What is the best trialkyl borate to use? A: Triisopropyl borate is often preferred over trimethyl borate. Its lower reactivity can lead to cleaner reactions with fewer side products. Furthermore, its higher boiling point makes it easier to handle than the more volatile trimethyl borate.
Optimized Experimental Protocol
This protocol assumes a starting scale of 10 mmol of 2-(3-bromophenyl)propan-2-ol. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Part A: Protection of the Tertiary Alcohol (TBDMS Ether)
-
Dissolve 2-(3-bromophenyl)propan-2-ol (10 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL).
-
Add imidazole (22 mmol, 2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 11 mmol, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the protected starting material, which can often be used without further purification.
Part B: Borylation and In Situ Deprotection
-
Dissolve the protected aryl bromide (10 mmol, 1.0 eq) in anhydrous THF (50 mL) in a flame-dried, three-neck flask equipped with a thermometer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (11 mmol, 1.1 eq, e.g., 2.5 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (15 mmol, 1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M HCl (25 mL).
-
Stir the biphasic mixture vigorously for 2-4 hours at room temperature to ensure complete hydrolysis and deprotection.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid.
Part C: Purification
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Add hexane dropwise until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
-
Collect the white crystals by vacuum filtration, wash with cold hexane, and dry under a stream of nitrogen (avoid high vacuum/heat) to yield the pure this compound.
Technical Support Center: Purification of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Welcome to the technical support center for the purification of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS 955369-43-4). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block in high purity. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before attempting any purification, a preliminary analysis of your crude material is paramount. Understanding the nature and profile of your impurities will dictate the most efficient path forward.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, several classes of impurities are common to arylboronic acids.
-
Boroxines: These are cyclic anhydrides formed from the intermolecular dehydration of three boronic acid molecules. They are a very common impurity and can complicate NMR interpretation, but are often easily hydrolyzed back to the boronic acid.[1]
-
Homocoupled Biaryl Species: Palladium(II) species in Suzuki-Miyaura coupling reactions can catalyze the homocoupling of two boronic acid molecules, leading to a biaryl impurity.[2][3][4] This is often exacerbated by the presence of oxygen.[4]
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (especially acidic or basic), replacing the boronic acid group with a hydrogen atom.[5][6] This results in the formation of 2-phenylpropan-2-ol.
-
Unreacted Starting Materials: Depending on the synthesis, you may have residual aryl halides or organometallic reagents.
-
Catalyst Residues: Residual palladium from cross-coupling reactions can persist.[7]
-
Inorganic Salts: Salts from aqueous workups (e.g., phosphates, carbonates) may be present.
Q2: My crude ¹H NMR looks complex. How can I confirm the presence of my desired product and identify these impurities?
A2: Besides the characteristic aromatic signals, look for the singlet corresponding to the two methyl groups of the 2-hydroxypropyl moiety. The boronic acid protons (-B(OH)₂) often appear as a broad singlet that can exchange with D₂O. Comparing your crude NMR to a reference spectrum of the pure compound is the best approach. LC-MS is an invaluable tool for identifying the molecular weights of the key impurities, such as the homocoupled dimer or the protodeboronated arene.
Q3: Is this compound stable on silica gel?
A3: Generally, many arylboronic acids are challenging to purify via standard silica gel chromatography.[8][9] They can be quite polar and tend to adhere strongly to silica, leading to significant tailing, poor separation, and sometimes on-column decomposition.[7][8] However, with specific techniques outlined in Part 4, chromatography can be made viable.
Part 2: Purification Strategy Selection Workflow
The choice of purification method is not arbitrary. It should be a logical decision based on your initial analysis. The following workflow illustrates a decision-making process to guide your strategy.
Caption: Decision workflow for selecting a primary purification technique.
Part 3: Troubleshooting Guide: Acid-Base Extraction
This technique leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities. It is often the most effective first-pass purification method.[7][10][11][12]
Q4: My product doesn't seem to fully extract into the aqueous basic layer. What's going wrong?
A4: This is a common issue. Here are the potential causes and solutions:
-
Insufficient Basicity: The pKa of phenylboronic acid is around 8.8.[13] While a 1M NaOH solution should be sufficient, ensure your aqueous phase pH is well above 10.
-
Organic Solvent Choice: Your product, while forming a boronate salt, still has a significant organic character. If you are using a very non-polar organic solvent (like hexanes), the salt may have limited solubility in the aqueous phase. Ethyl acetate (EtOAc) or Diethyl ether are generally good choices.
-
Insufficient Mixing: Emulsion formation can prevent efficient partitioning. Stir the biphasic mixture vigorously but do not shake so violently that a persistent emulsion forms. If an emulsion does form, adding brine (saturated NaCl solution) can help break it.
Q5: After re-acidifying the aqueous layer, I get a sticky oil instead of a solid precipitate. How should I proceed?
A5: This indicates that the product may be "oiling out" or that impurities are preventing crystallization.
-
Control the Acidification: Add the acid (e.g., 1M or 2M HCl) slowly while vigorously stirring the aqueous solution in an ice bath. A rapid pH change can shock the system and favor oil formation over crystal growth.
-
Back-Extraction: If an oil forms, do not panic. Simply extract the acidified aqueous layer with a fresh portion of an organic solvent like EtOAc or DCM. The product will move back into the organic phase, leaving inorganic salts behind. You can then dry this organic solution, concentrate it, and attempt recrystallization (Part 5).
Protocol 1: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude material in ethyl acetate (approx. 10-20 mL per 1 g of crude).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with 1M NaOH (aq) (2 x 15 mL per 1 g). Combine the aqueous layers.
-
Expert Tip: Save the organic layer until you have confirmed successful recovery of your product.
-
-
Aqueous Layer Wash: Wash the combined basic aqueous layers with a small portion of fresh ethyl acetate (1 x 10 mL) to remove any residual non-polar impurities. Discard this organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with vigorous stirring until the pH is ~1-2 (confirm with pH paper). A white precipitate should form.
-
Isolation:
-
Method A (Filtration): If a clean, filterable solid forms, collect it by vacuum filtration, wash with a small amount of cold water, and then a small amount of a non-polar solvent like hexane to aid drying.
-
Method B (Extraction): If an oil or fine, difficult-to-filter solid forms, extract the acidified mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified solid.
-
Part 4: Troubleshooting Guide: Column Chromatography
While tricky, column chromatography is necessary when you need to separate your product from other polar impurities, such as the homocoupled dimer.
Q6: My boronic acid is streaking badly on the TLC plate and I'm getting very poor separation on the column.
A6: This is the classic problem with chromatographing boronic acids on silica. The acidic silanol groups on the silica surface interact strongly with the Lewis acidic boron atom and the hydroxyl groups.
-
Solution 1: Eluent Modification: Adding a small amount of a polar, acidic modifier to your eluent system can significantly improve peak shape. Try adding 0.5-1% acetic acid to your dichloromethane/methanol or ethyl acetate/hexane mobile phase.[14] This helps by competing for the active sites on the silica gel.
-
Solution 2: Boric Acid-Treated Silica: A more advanced technique is to use silica gel that has been pre-treated with boric acid.[15] This effectively masks the active sites on the stationary phase, allowing boronic esters (and to some extent, acids) to elute with much better peak shape.[15][16]
-
Solution 3: Derivatization to an Ester: The most robust solution is often to convert the boronic acid to a less polar, more chromatographically stable boronic ester, such as the pinacol or N-methyliminodiacetic acid (MIDA) ester.[8][17] These derivatives are significantly less polar and do not interact as strongly with silica, making purification much easier.[18] After purification, the ester can be hydrolyzed back to the boronic acid.
Q7: I'm losing a lot of my material on the column. Is it decomposing?
A7: Yes, this is a distinct possibility. Prolonged exposure to the acidic silica gel surface can promote decomposition pathways like protodeboronation.
-
Run the Column Quickly: Do not let the material sit on the column for an extended period. Use flash chromatography with sufficient pressure to achieve a fast separation (typically 15-30 minutes).
-
Use a Shorter, Wider Column: This minimizes the path length and the time the compound spends on the stationary phase.
-
Consider Neutral Alumina: In some cases, neutral alumina can be a less harsh alternative to silica gel for purifying boronic acids.[14]
| Troubleshooting Chromatography | Possible Cause | Recommended Solution |
| Severe Tailing/Streaking | Strong interaction between boronic acid and acidic silica gel. | Add 1% acetic acid to the eluent.[14] Alternatively, use boric acid-treated silica or derivatize to a boronic ester.[8][15] |
| Low Mass Recovery | On-column decomposition (e.g., protodeboronation). | Perform the chromatography quickly. Avoid letting the column sit. Consider using a less acidic stationary phase like neutral alumina.[14] |
| No Elution | Compound is too polar for the chosen eluent system. | Increase the polarity of the mobile phase (e.g., switch from Hex/EtOAc to DCM/MeOH). Ensure the column is not run dry. |
Part 5: Troubleshooting Guide: Recrystallization
If your crude material is already of reasonable purity (>85%), recrystallization is an excellent final polishing step to achieve high-purity, crystalline material.
Q8: I can't find a good single solvent for recrystallization. What should I try?
A8: This is very common for molecules with mixed polarity like yours. The solution is a binary solvent system.
-
Rationale: You need one solvent in which the compound is readily soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").
-
Procedure: Dissolve your crude solid in a minimal amount of the hot soluble solvent (e.g., methanol, ethanol, or acetone). Then, while the solution is still hot, slowly add the anti-solvent (e.g., water, hexanes, or diethyl ether) dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the soluble solvent to redissolve the precipitate, and then allow the solution to cool slowly.[14]
-
For Your Compound: Given its properties, an ethanol/water or ethyl acetate/hexane system would be a logical starting point.[9][14]
Q9: My product "oils out" of the solution instead of forming crystals upon cooling.
A9: "Oiling out" happens when the solution becomes supersaturated at a temperature above the melting point of your solid.[1]
-
Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, add a small amount (10-20% more) of the soluble solvent, and attempt to cool it again.
-
Slow Down the Cooling: Rapid cooling promotes oiling. Let the flask cool slowly on the benchtop, perhaps insulated with glass wool, before moving it to an ice bath.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. reddit.com [reddit.com]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
common side reactions and byproducts with (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
This guide is designed for researchers, medicinal chemists, and process development scientists utilizing (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS No. 955369-43-4)[1][2][3] in synthetic applications. As a substituted arylboronic acid, it is a versatile reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] However, its specific functional groups—the boronic acid and the tertiary alcohol—present a unique profile of potential side reactions and byproducts. This document provides in-depth, question-and-answer-based troubleshooting to address common experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the most likely causes?
Low conversion is a frequent issue in cross-coupling reactions and can stem from several competing pathways that consume the starting material or deactivate the catalyst. For this specific boronic acid, the primary culprits are protodeboronation, formation of an inactive boroxine trimer, and suboptimal catalyst conditions.
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which yields 2-phenylpropan-2-ol as a byproduct.[6] This side reaction is often promoted by excessive water, high temperatures, or a strong base in the reaction mixture.[7][8]
-
Boroxine Formation: Boronic acids can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine.[9][10][11][12] This trimer is often less reactive in the transmetalation step of the catalytic cycle, effectively sequestering the active monomer and stalling the reaction. This is an equilibrium process, often favored in anhydrous, non-polar solvents.[12]
-
Catalyst & Reaction Conditions: Standard catalysts like Pd(PPh₃)₄ may be inefficient. The substrate, while not severely hindered at the meta-position, can benefit from modern catalyst systems.[8][13] Additionally, the presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the boronic acid.[13][14]
Q2: I'm observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group. How do I confirm this is protodeboronation and prevent it?
The protodeboronated byproduct is 2-phenylpropan-2-ol. Its formation is a common pitfall, especially in reactions requiring prolonged heating or strong bases.
Confirmation:
-
Mass Spectrometry (MS): Look for a mass corresponding to C₉H₁₂O (M.W. 136.19 g/mol ).
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum will show the loss of the aromatic signals' splitting pattern associated with the boronic acid and the appearance of a simpler aromatic pattern, alongside the characteristic singlet for the two methyl groups and the hydroxyl proton of the tertiary alcohol.
Prevention & Mitigation: Protodeboronation is fundamentally a reaction with a proton source (often water) that cleaves the C-B bond.[6] The strategy is to control the sources of protons and optimize conditions to favor the productive cross-coupling pathway.
| Mitigation Strategy | Rationale & Causality | Recommended Action |
| Choice of Base | Strong bases can accelerate protodeboronation. Milder bases like K₂CO₃ or K₃PO₄ are often sufficient to activate the boronic acid for transmetalation without promoting excessive C-B bond cleavage.[15] | Use K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. Anhydrous bases are preferred. |
| Solvent System | While some water is often necessary to dissolve the base and facilitate the catalytic cycle, excess water provides the proton source for protodeboronation.[8] | Use rigorously dried and degassed solvents. A biphasic system (e.g., Toluene/Water) or a mixed solvent system (e.g., Dioxane/Water 4:1) can help control the water concentration.[16] |
| Temperature Control | Higher temperatures increase the rate of all reactions, including protodeboronation. | Run the reaction at the lowest effective temperature (e.g., 80–100 °C). Monitor by LC-MS to avoid unnecessary heating after the reaction is complete. |
| Use of Boronate Esters | Converting the boronic acid to its pinacol or MIDA ester can protect it from protodeboronation. These esters can exhibit slower, controlled release of the boronic acid into the reaction medium.[17] | Prepare the this compound pinacol ester prior to the coupling reaction. |
Diagram 1: Key Side Reaction Pathways
The desired Suzuki-Miyaura catalytic cycle competes with several unproductive pathways that consume the boronic acid starting material.
Caption: Competing reaction pathways for the boronic acid.
Q3: My boronic acid is a solid, but it seems reluctant to participate in the reaction. Could it be the boroxine trimer?
Yes, this is a strong possibility. The solid-state form of many arylboronic acids is predominantly the boroxine.[10] While the equilibrium between boronic acid and boroxine exists in solution, conditions that remove water (e.g., azeotropic distillation or use of anhydrous solvents) will drive the equilibrium toward the less reactive boroxine.[11][12]
Troubleshooting Protocol: Boroxine Dissociation
-
Dissolution: Dissolve the this compound and the coupling partner (aryl halide) in the reaction solvent (e.g., Dioxane, Toluene).
-
Base Addition: Prepare the aqueous base solution separately.
-
Pre-stirring: Add the aqueous base to the organic solution and stir the biphasic mixture vigorously for 15-30 minutes at room temperature before adding the palladium catalyst.
-
Rationale: This pre-stirring step allows water to hydrolyze the boroxine back to the active boronic acid monomer, ensuring its availability for the catalytic cycle once the catalyst is introduced.
Q4: Can the tertiary alcohol functional group cause its own set of side reactions?
While generally stable under the basic conditions of a Suzuki-Miyaura reaction, the tertiary benzylic alcohol can become reactive under certain, typically acidic, conditions which might arise from cocatalysts or impurities.
-
Dehydration/Elimination: Under strongly acidic conditions and heat, the alcohol could be protonated and eliminate water to form a stable tertiary carbocation, which would then deprotonate to yield an isopropenylbenzene derivative.
-
Etherification: Arylboronic acids themselves can act as catalysts for dehydrative reactions of alcohols.[18][19][20][21] At elevated temperatures, this could lead to the formation of a symmetrical ether byproduct.
Preventative Measures:
-
Strictly maintain basic or neutral pH throughout the reaction.
-
Avoid excessively high reaction temperatures (>120 °C).
-
If using additives or cocatalysts, ensure they are not strong Brønsted or Lewis acids.
Diagram 2: Troubleshooting Workflow for Low-Yield Reactions
This decision tree provides a logical sequence for diagnosing and solving low-yield Suzuki-Miyaura reactions with the title compound.
Caption: A decision tree for troubleshooting failed reactions.
Q5: I have successfully completed the reaction, but now I'm struggling to purify the product from unreacted boronic acid and other byproducts. What are the best purification strategies?
Purifying polar, functionalized biaryls from their boronic acid precursors can be challenging via standard silica gel chromatography.
Strategy 1: Acid/Base Workup
-
After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with a 1 M NaOH or Na₂CO₃ solution. The boronic acid is acidic (pKa ≈ 8.8) and will be deprotonated to its anionic boronate salt, which is soluble in the aqueous layer.[5]
-
Separate the organic layer, which now contains your desired product, and wash with brine, dry, and concentrate.
-
Caution: This method is effective for removing the boronic acid but not for non-acidic impurities like the homocoupled or protodeboronated byproducts.
Strategy 2: Diethanolamine Adduct Formation This method is highly effective for selectively removing the unreacted boronic acid by precipitating it as a stable, crystalline adduct.[13]
Protocol for Purification via Diethanolamine Adduct
-
Concentrate: After the reaction workup (a simple filtration to remove palladium might suffice), concentrate the crude product.
-
Dissolve: Dissolve the crude material in a suitable solvent like methylene chloride or ether.
-
Add Amine: Add diethanolamine (1.0 equivalent relative to the theoretical amount of unreacted boronic acid) dropwise while stirring.
-
Precipitate: A white precipitate of the diethanolamine adduct of this compound will form.
-
Isolate: Stir the slurry for 15-20 minutes, then isolate the solid by vacuum filtration. The filtrate contains your purified product, free from the boronic acid precursor.
-
Final Cleanup: Concentrate the filtrate and purify further by column chromatography or recrystallization if needed to remove other byproducts.
References
- 1. 3-(2-hydroxypropan-2-yl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 2. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 3. 3-(2-hydroxypropan-2-yl)phenylboronic acid CAS#: 955369-43-4 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
- 17. research.ed.ac.uk [research.ed.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
preventing deboronation of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid during reactions
Welcome to the technical support center for (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent, with a specific focus on preventing its deboronation during chemical reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many arylboronic acids, it is susceptible to a common and often frustrating side reaction: protodeboronation. This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of an unwanted arene byproduct and a reduction in the yield of the desired product. The propensity for deboronation is highly dependent on the reaction conditions.[1] This guide will equip you with the knowledge and practical strategies to mitigate this undesired pathway.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is the protonolysis of a boronic acid, where the boronic acid group is replaced by a hydrogen atom.[1] This is a significant issue in cross-coupling reactions as it consumes the boronic acid, leading to lower yields of the desired coupled product and generating impurities that can complicate purification.
Q2: What factors promote the deboronation of this compound?
Several factors can accelerate the rate of deboronation:
-
High pH: Base-catalyzed protodeboronation is a major degradation pathway.[1][2] Strong bases, especially hydroxides, can promote the formation of a boronate species that is more susceptible to protonolysis.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[3]
-
Presence of Water: Water can act as a proton source for the deboronation reaction.[3]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially harsh reaction conditions for a longer period, increasing the likelihood of deboronation.[3][4]
-
Oxygen: Oxidative deboronation can also occur, where the boronic acid is converted to a phenol.[5][6]
Q3: Does the 2-hydroxypropan-2-yl substituent affect the stability of the boronic acid?
The tertiary alcohol group is an electron-donating group, which can increase the electron density on the aromatic ring. While there is no direct evidence in the provided search results to suggest this specific substituent dramatically increases the rate of deboronation, electron-donating groups can sometimes influence the electronic properties of the arylboronic acid, potentially affecting its stability and reactivity in Suzuki-Miyaura coupling.
Troubleshooting Guide: Preventing Deboronation
This section provides a systematic approach to troubleshooting and preventing the deboronation of this compound in your reactions.
Issue 1: Significant formation of 2-phenylpropan-2-ol (the deboronated byproduct).
This is the most direct evidence of protodeboronation. The following workflow can help you diagnose and solve the issue.
Figure 1. Troubleshooting workflow for minimizing deboronation.
Step 1: Evaluate the Base
The choice and amount of base are critical. Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are known to promote deboronation.[3]
-
Recommendation: Switch to a weaker, non-hydroxide base.
-
Mild Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective for the Suzuki-Miyaura coupling while minimizing deboronation.[3]
-
Fluoride Sources: In some cases, bases like cesium fluoride (CsF) or potassium fluoride (KF) can be used.
-
Step 2: Control Water Content
Water can facilitate protodeboronation by acting as a proton source. While some Suzuki-Miyaura reactions require a small amount of water for optimal catalytic activity, excessive water should be avoided.[3]
-
Recommendation:
-
Use anhydrous solvents.
-
Thoroughly dry all glassware before use.
-
Consider the use of molecular sieves to scavenge trace amounts of water.
-
Step 3: Optimize Temperature
Elevated temperatures can accelerate both the desired reaction and the undesired deboronation.[3]
-
Recommendation:
-
Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A good starting point is often between 60-80 °C.
-
If the reaction is sluggish at lower temperatures, consider improving the catalytic system rather than increasing the temperature.
-
Step 4: Enhance Catalytic Efficiency
A slow Suzuki-Miyaura coupling exposes the boronic acid to potentially degrading conditions for an extended period.[3][4]
-
Recommendation:
-
Increase Catalyst Loading: A modest increase in the palladium catalyst and/or ligand concentration can accelerate the productive reaction.
-
Optimize Ligand Choice: Employ robust, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote efficient cross-coupling.[4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts can lead to faster reaction times and higher yields.[7]
-
Step 5: Consider Boronic Acid Protection
If the above strategies are insufficient, protecting the boronic acid as a boronate ester can be a highly effective solution. These derivatives often exhibit greater stability and undergo a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][4]
-
Recommendation:
-
Pinacol Ester: Convert the boronic acid to its pinacol ester. While more stable than the free boronic acid, pinacol esters can still hydrolyze in the presence of water.[8]
-
MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a slow-release strategy for cross-coupling reactions of unstable boronic acids.[1][4]
-
Issue 2: Low or no conversion to the desired product.
While this can be due to a number of factors, deboronation of the starting material is a likely contributor.
-
Diagnostic Check: Analyze the crude reaction mixture by LC-MS or ¹H NMR to look for the presence of 2-phenylpropan-2-ol. If this byproduct is observed, refer to the troubleshooting steps in Issue 1.
-
Catalyst Deactivation: Ensure your palladium catalyst is active and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the catalyst and ligands.
Summary of Recommended Conditions
For successful Suzuki-Miyaura coupling of this compound, consider the following starting conditions, which can be further optimized.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or K₂CO₃ | Milder bases that minimize protodeboronation.[3] |
| Solvent | Anhydrous Dioxane, Toluene, or 2-MeTHF | Minimizes the presence of water, a proton source for deboronation. |
| Temperature | 60-80 °C | Lower temperatures reduce the rate of deboronation.[3] |
| Catalyst System | Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos) or a palladium pre-catalyst | Promotes efficient and rapid cross-coupling, outcompeting deboronation.[4][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the catalyst and boronic acid. |
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism of deboronation can aid in developing strategies to prevent it. Base-catalyzed protodeboronation is particularly relevant for Suzuki-Miyaura reactions.
Figure 2. Simplified mechanism of base-catalyzed protodeboronation.
In the presence of a base, the arylboronic acid (Ar-B(OH)₂) is in equilibrium with its more nucleophilic boronate form ([Ar-B(OH)₃]⁻).[1] This boronate can then react with a proton source, such as water, leading to the cleavage of the C-B bond and formation of the arene (Ar-H).[1]
By employing the strategies outlined in this guide, you can effectively shift the reaction equilibrium towards the desired cross-coupling pathway and minimize the detrimental effects of deboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
improving the stability and shelf-life of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Technical Support Center: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
A Guide to Enhancing Stability and Experimental Success
Welcome to the technical support guide for this compound (CAS No. 955369-43-4). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their utility is often hampered by inherent stability challenges.[1] This guide provides in-depth FAQs, troubleshooting protocols, and expert insights to help you mitigate degradation, ensure experimental reproducibility, and maximize the shelf-life of your material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions regarding the stability of this compound.
Q1: My solid this compound has become clumpy and less of a free-flowing powder. What is happening?
A: This is a classic sign of dehydration and the formation of the corresponding trimeric anhydride, known as a boroxine.[2][3] This is a reversible process where three molecules of the boronic acid condense, releasing three molecules of water. While the boroxine is often still reactive in cross-coupling reactions, its formation changes the molecular weight and stoichiometry, leading to inaccurate measurements and potentially impacting reaction kinetics. Storing the compound under strictly anhydrous conditions can minimize this.
Q2: I observe a new, less polar spot on my TLC plate after storing my boronic acid in solution. What is this impurity?
A: The most likely impurity is the corresponding phenol, 2-(3-hydroxyphenyl)propan-2-ol, formed via oxidative degradation (protodeboronation-oxidation). The carbon-boron bond is susceptible to cleavage by atmospheric oxygen, a process that can be accelerated by light, heat, and trace metal impurities.[4][5] This degradation pathway is often a primary concern for the long-term stability of arylboronic acids.
Q3: Can I store this compound in a methanol or water-based solvent system for a few days?
A: This is strongly discouraged for long-term storage. While boronic acids have some solubility in polar protic solvents, their stability is compromised. In aqueous solutions, the equilibrium between the boronic acid and its anionic tetrahedral boronate form is pH-dependent.[6] More importantly, both water and alcohols can facilitate protodeboronation and other decomposition pathways, especially if the solution is not de-gassed or is exposed to heat.[7] For short-term needs (e.g., preparing a stock solution for immediate use), use anhydrous, de-gassed solvents and keep the solution under an inert atmosphere.
Q4: How can I improve the benchtop stability of this reagent for routine use?
A: For applications where the free boronic acid is repeatedly used, consider converting a portion of your stock to a more stable derivative. The most common and effective strategies involve forming boronic esters, such as the pinacol ester or the N-methyliminodiacetic acid (MIDA) boronate.[8][9] MIDA boronates are exceptionally stable to air and chromatography, serving as excellent "slow-release" sources of the boronic acid under specific basic conditions.[1][10]
Q5: My Suzuki-Miyaura reaction with this boronic acid is giving low yields, and I suspect reagent degradation. How can I confirm this?
A: Before running your reaction, you should always assess the purity of the boronic acid. The most reliable methods are High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), which can quantify the parent compound and its major degradants.[11][12] ¹H NMR can also be useful for detecting the presence of boroxine (often visible as broad peaks) or the corresponding phenol and deboronated impurities.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common experimental problems related to the stability of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Stoichiometry / Variable Reaction Yields | Boroxine Formation: The material is a mixture of the boronic acid and its trimeric anhydride, leading to inaccurate weighing and molar calculations. | 1. Dry the material: Gently heat the solid under high vacuum (<60 °C) for several hours to convert the boroxine back to the monomeric boronic acid. 2. Purity Check: Confirm purity via HPLC before use. 3. Use a Stabilized Form: For critical applications, use a pinacol or MIDA ester derivative to ensure a defined stoichiometry.[9] |
| Complete Reaction Failure / Recovery of Starting Halide | Extensive Degradation: The boronic acid has significantly degraded via oxidation or protodeboronation, leaving little active reagent. | 1. Source New Material: Obtain a fresh batch of the boronic acid. 2. Implement Strict Storage: Store the new material at -20°C under argon or nitrogen.[13] 3. Pre-reaction QC: Always run a quick purity check (e.g., LC-MS) on the reagent before setting up a large-scale or critical reaction. |
| Formation of Phenol Byproduct in Reaction Mixture | Oxidative Degradation: The C-B bond is cleaving under reaction conditions (heat, base, oxygen). | 1. De-gas Rigorously: Ensure all solvents and the reaction vessel are thoroughly de-gassed with an inert gas (argon or nitrogen) before adding the palladium catalyst and base. 2. Use High-Purity Reagents: Trace metal contaminants can catalyze oxidation. 3. Modify Reaction Conditions: Consider lower temperatures or shorter reaction times if feasible. |
| Formation of Deboronated Byproduct (2-phenylpropan-2-ol) | Protodeboronation: The C-B bond is being cleaved by a proton source, often accelerated by heat and base.[7] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry. 2. Choice of Base: Use the mildest effective base for your transformation. Very strong aqueous bases can accelerate protodeboronation. 3. Slow-Release Strategy: Employing a MIDA boronate can maintain a very low concentration of the unstable free boronic acid in solution, minimizing its exposure to harsh conditions.[1] |
Part 3: Key Stabilization and Assessment Protocols
Protocol 1: Optimal Storage and Handling
This protocol outlines the best practices for maximizing the shelf-life of solid this compound.
-
Receipt and Inspection: Upon receipt, inspect the container for an intact seal. The material should be a white to off-white, free-flowing solid.
-
Inert Atmosphere Aliquoting: If possible, open the main container inside a glovebox or under a positive pressure of argon or nitrogen. Aliquot the material into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
Primary Storage: Store the sealed vials in a freezer at -20°C.[13] The container should be placed inside a secondary container with a desiccant (e.g., silica gel) to protect against moisture ingress.
-
Handling for Use: a. Remove a single vial from the freezer. b. Allow the vial to warm to room temperature completely before opening. This prevents atmospheric moisture from condensing on the cold solid. c. Weigh the required amount quickly and immediately reseal the vial, purge with inert gas if possible, and return to storage.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound and detecting common impurities. Method optimization may be required for your specific equipment.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 220 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of Acetonitrile/Water (1:1).
Expected Elution Order:
-
Boric Acid: Very early eluting, if present from complete degradation.
-
This compound: Main peak.
-
2-(3-hydroxyphenyl)propan-2-ol (Oxidation Product): Later eluting than the boronic acid.
-
Boroxine: May appear as a broad, later-eluting peak or may hydrolyze back to the monomer on the column under acidic aqueous conditions.
Part 4: Visualization of Degradation Pathways
To effectively troubleshoot, it is crucial to understand the chemical transformations leading to instability.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
challenges in scaling up reactions with (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Technical Support Center: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Guide for Scale-Up and Process Optimization
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling up reactions involving this unique and versatile building block. This guide is structured to address specific issues you may encounter, moving from foundational knowledge to advanced troubleshooting of common synthetic challenges, particularly in Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions regarding the inherent properties and handling of this compound, which are critical for successful scale-up.
Q1: What are the primary stability concerns associated with this compound?
A: Like many arylboronic acids, this reagent is susceptible to several degradation pathways that can become more pronounced at scale.[1] The three primary concerns are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (e.g., water, alcohols), which replaces the boronic acid group with a hydrogen atom, leading to 2-phenylpropan-2-ol as a major impurity. This is often the most significant yield-reducing side reaction in Suzuki-Miyaura couplings.[2][3]
-
Oxidation: The C-B bond can be oxidized, especially in the presence of air and residual metals, converting the boronic acid into the corresponding phenol, 3-(2-hydroxypropan-2-yl)phenol.[1][4]
-
Trimerization (Boroxine Formation): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. While often in equilibrium with the monomeric acid in the presence of water, the formation of boroxines can complicate accurate mass measurement and stoichiometry calculations, which is critical for large-scale reactions.[1]
Q2: How does the tertiary alcohol functional group specifically impact the stability and reactivity of this molecule?
A: The 2-hydroxypropan-2-yl group introduces unique considerations not present in simpler arylboronic acids:
-
Steric Hindrance: The bulky tertiary alcohol group can create steric hindrance around the boronic acid moiety. This may slow the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, potentially requiring more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) compared to less hindered boronic acids.[5]
-
Potential for Dehydration: Tertiary alcohols are susceptible to elimination (dehydration) under acidic conditions or at high temperatures to form the corresponding alkene (in this case, a derivative of α-methylstyrene). This is a critical consideration during acidic work-ups or if the reaction mixture becomes acidic.[6]
-
Solubility Modification: The polar hydroxyl group increases the molecule's polarity, affecting its solubility in common organic solvents. This can be advantageous or disadvantageous depending on the desired reaction and purification solvent system.
Q3: What pre-reaction quality control checks are essential before committing a large batch of this compound to a scale-up campaign?
A: Verifying the quality of your starting material is paramount to a successful and reproducible scale-up. We recommend the following:
-
Quantitative NMR (qNMR): To determine the absolute purity and confirm the absence of significant protodeboronated or oxidized impurities.
-
Karl Fischer Titration: To accurately quantify the water content. High water content can promote protodeboronation and affect the equilibrium with the boroxine form.
-
HPLC Analysis: To establish a purity profile and identify any minor impurities that could interfere with the reaction or complicate downstream purification.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling Scale-Up
This section is designed in a problem-and-solution format to directly address challenges encountered during the scale-up of Suzuki-Miyaura reactions.
Problem 1: Incomplete Conversion or Stalled Reaction at Scale
Q: My reaction proceeds to completion on a 1-gram scale, but stalls at ~60% conversion on a 20-liter scale. What are the most probable causes and how can I fix them?
A: This is a classic scale-up issue often rooted in physical, not chemical, phenomena. The primary culprits are inadequate mixing and poor temperature control.[7][8]
-
Cause A: Poor Mass Transfer (Mixing)
-
Why it happens: Many Suzuki couplings use heterogeneous bases like K₃PO₄ or K₂CO₃. On a small scale, a magnetic stir bar provides sufficient agitation. In a large reactor, standard agitation may not be enough to maintain a uniform slurry, creating localized areas of low base concentration where the reaction stalls.[7]
-
Solution:
-
Optimize Agitation: Increase the agitation speed (RPM) and ensure the impeller design is appropriate for solid suspensions (e.g., a pitched-blade turbine or anchor stirrer).
-
Change the Base: Consider switching to a soluble inorganic base (e.g., Cs₂CO₃) or a soluble organic base (e.g., triethylamine, DBU) if compatible with your substrate.
-
Modify the Solvent System: Using a solvent system that partially solubilizes the base can improve mass transfer. For example, a mixture of THF and water can be more effective than THF alone.[9]
-
-
-
Cause B: Inefficient Heat Transfer
-
Why it happens: The surface-area-to-volume ratio decreases dramatically upon scale-up. A reactor jacket has to work much harder to control the internal temperature of a large volume. If the reaction is exothermic, localized hot spots can form, leading to catalyst decomposition. If it's endothermic or requires heating, "cold spots" can develop where the reaction rate is significantly lower.[7]
-
Solution:
-
Monitor Internal Temperature: Always control the heating/cooling based on the internal batch temperature, not the jacket temperature.
-
Controlled Addition: For exothermic reactions, add the catalyst or other reactive components slowly or in portions to manage the heat output.
-
-
-
Cause C: Oxygen Ingress
-
Why it happens: While many modern palladium pre-catalysts are air-stable, the active Pd(0) species generated in situ is highly sensitive to oxygen.[10] A small leak in a lab flask is insignificant, but on a large reactor, maintaining a truly inert atmosphere for hours is more challenging.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and aqueous base solutions are thoroughly degassed before use. For large volumes, this is best achieved by sparging with nitrogen or argon for an extended period (1-2 hours).
-
Maintain Positive Pressure: Keep the reactor under a slight positive pressure of an inert gas (e.g., nitrogen) throughout the entire process.
-
-
Problem 2: High Levels of Protodeboronation Impurity
Q: My crude product contains over 15% of the protodeboronated side product, 2-phenylpropan-2-ol. How can I suppress this side reaction?
A: Protodeboronation is often accelerated by water, high temperatures, and certain bases.[3] Minimizing this pathway is key to improving your process efficiency.
| Parameter | Cause of Protodeboronation | Recommended Mitigation Strategy |
| Solvent/Water | The C-B bond is susceptible to protonolysis by water, especially at elevated temperatures. | Use high-purity anhydrous solvents.[10] If an aqueous base is required, minimize the water volume or use a phase-transfer catalyst with a solid base. |
| Temperature | The rate of protodeboronation increases significantly with temperature. | Screen for a more active catalyst/ligand system (e.g., a Buchwald ligand) that allows the reaction to run at a lower temperature (e.g., 40-60 °C instead of >80 °C). |
| Reaction Time | Prolonged exposure to reaction conditions after completion allows side reactions to dominate. | Perform reaction kinetics monitoring (e.g., by HPLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed. |
| Base Choice | Strongly basic and nucleophilic conditions can promote C-B bond cleavage. | Screen alternative bases. A weaker base like K₃PO₄ is often preferred over stronger bases like NaOH or t-BuONa. |
| Reagent Stability | The boronic acid may be degrading in situ before it can couple. | Consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid under the reaction conditions, keeping its standing concentration low.[11] |
Problem 3: Difficulties in Product Isolation and Purification
Q: My scaled-up reaction work-up results in a difficult-to-handle emulsion, and subsequent column chromatography is not feasible for the multi-kilogram scale. What purification strategies are more suitable?
A: Relying on silica gel chromatography for large-scale purification is often inefficient and costly.[12] A robust scale-up strategy should prioritize isolation via crystallization or extraction.
-
Strategy A: Develop a Crystallization Protocol
-
Why it works: Crystallization is the most effective and economical method for purifying large quantities of solid compounds.
-
Protocol:
-
Solvent Screen: In parallel vials, test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, acetonitrile). Find a solvent in which the product is soluble when hot but poorly soluble when cold.
-
Anti-Solvent Addition: Alternatively, find a solvent in which the product is highly soluble (e.g., DCM, THF) and an "anti-solvent" in which it is insoluble (e.g., heptane, hexanes).
-
Procedure: Dissolve the crude oil in a minimum amount of the "good" solvent at room temperature or with gentle warming. Slowly add the anti-solvent while stirring until turbidity persists. Allow the solution to cool slowly to crystallize the product.
-
-
-
Strategy B: Boronic Acid Scavenging via Extractive Work-up
-
Why it works: If your main impurity is unreacted boronic acid, you can selectively remove it from the organic phase.
-
Protocol:
-
After the reaction, quench and dilute with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene).
-
Wash the organic layer with a basic aqueous solution containing a diol, such as sorbitol or diethanolamine.[13] The diol complexes with the boronic acid, pulling it into the aqueous layer.
-
Separate the layers. The organic layer now contains your desired product with significantly reduced boronic acid impurities, making subsequent crystallization more successful.
-
-
-
Strategy C: Salt Formation and Isolation
-
Why it works: If your coupled product contains a basic handle (e.g., a pyridine or amine), you can form a salt with an acid (e.g., HCl, H₂SO₄). Salts are often highly crystalline and can be isolated by filtration, leaving neutral impurities behind. The freebase can then be regenerated.
-
Section 3: Example Scale-Up Protocol
This protocol is a generalized example and should be adapted based on your specific substrates and safety assessments.
Objective: To perform a Suzuki-Miyaura coupling between an aryl bromide (Ar-Br, 1.0 eq) and this compound (1.2 eq) on a 100g scale.
Materials:
-
Aryl Bromide: 100 g (X mmol)
-
This compound: (X * 1.2 mmol) g
-
Pd(dppf)Cl₂: (X * 0.01 mmol) g
-
K₃PO₄, milled: (X * 3.0 mmol) g
-
2-MeTHF: 1 L
-
Water, degassed: 200 mL
Procedure:
-
Reactor Setup: Ensure a clean, dry 5 L jacketed glass reactor is equipped with an overhead stirrer (pitched-blade turbine), thermocouple, condenser, and nitrogen inlet/outlet.
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Charging: Charge the reactor with the aryl bromide (100 g), this compound, and milled K₃PO₄ under a strong nitrogen flow.
-
Solvent Addition: Add the 2-MeTHF (1 L) and the degassed water (200 mL).
-
Degassing: Begin agitation (200-250 RPM). Sparge the resulting slurry with subsurface nitrogen for 1 hour to ensure the mixture is fully deoxygenated.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reactor. This can be done as a solid quickly under a positive nitrogen flow or as a slurry in a small amount of degassed 2-MeTHF.
-
Reaction: Heat the reactor to the target temperature (e.g., 70 °C) by setting the jacket temperature appropriately. Monitor the internal batch temperature closely.
-
Monitoring: Take samples periodically (e.g., every 2 hours) via a sample port and analyze by HPLC to monitor the consumption of the aryl bromide.
-
Quench: Once the reaction is complete (<1% starting material remaining), cool the batch to room temperature.
-
Work-up:
-
Add water (500 mL) and MTBE (1 L) to the reactor. Stir for 15 minutes.
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with 1 M aqueous sorbitol solution (500 mL) to remove excess boronic acid, followed by a brine wash (500 mL).
-
-
Isolation: Concentrate the organic layer under reduced pressure to yield the crude product, which can then be taken into a crystallization procedure as developed previously.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
effect of base and solvent on (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid reactivity
Welcome to the technical support guide for (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS No. 955369-43-4). This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile building block in Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical effects of base and solvent selection on reaction outcomes.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction involving this compound?
A1: The primary role of the base is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[1][2] Neutral boronic acids are generally not nucleophilic enough to react efficiently with the palladium(II) complex formed after oxidative addition. The base reacts with the boronic acid to form a more electron-rich and highly nucleophilic boronate "ate" complex, [ArB(OH)₃]⁻.[3][4] This complex readily transfers its aryl group to the palladium center, thus propagating the catalytic cycle.
There are two predominant pathways for this activation[2][3]:
-
Boronate Pathway: The base deprotonates the boronic acid, forming the reactive boronate species which then engages with the Pd(II)-halide complex.
-
Hydroxide Pathway: The base (if a hydroxide or carbonate in the presence of water) first exchanges with the halide on the Pd(II) complex to form a Pd(II)-hydroxide species. This complex is then more susceptible to reaction with the neutral boronic acid.
The operative pathway depends on the specific base, solvent, and substrates used.[2] For this compound, the formation of the boronate is the key activating step.
Q2: How does the choice of solvent impact the reactivity of this compound?
A2: The solvent plays a multifaceted and critical role that is often underestimated.[5][6] Its influence extends to nearly every aspect of the reaction[7][8]:
-
Solubility: All components—the boronic acid, aryl halide, palladium catalyst, ligand, and base—must have sufficient solubility for the reaction to proceed efficiently. The tertiary alcohol moiety on this compound increases its polarity compared to simple phenylboronic acid, which may necessitate the use of more polar solvents or aqueous co-solvents.
-
Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing the stability and activity of the catalyst.[9] For instance, highly coordinating solvents might compete with the primary ligand, potentially slowing the reaction.
-
Reaction Rate and Selectivity: The polarity of the solvent can stabilize charged intermediates and transition states, thereby affecting the reaction rate.[10] In some cases, solvent choice can even switch the chemoselectivity of a reaction, for example, determining which of two different halides on a substrate will react.[10]
-
Base Activity: The effectiveness of the base is modulated by the solvent. An inorganic base like K₂CO₃ may be poorly soluble in a nonpolar solvent like toluene, necessitating the addition of water to create a biphasic system where the base can function at the interface.
Q3: Does the (2-Hydroxypropan-2-yl) substituent introduce any special considerations?
A3: Yes, while the substituent is at the meta-position and thus imparts minimal steric hindrance at the reaction site, its tertiary alcohol group is an important feature:
-
Increased Polarity: As mentioned, this group increases the molecule's polarity. This is advantageous for solubility in polar solvent systems (e.g., Dioxane/H₂O, THF, DMF) but may lead to poor solubility in purely nonpolar solvents like hexane or toluene.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, influencing the solvation shell around the molecule and potentially interacting with basic or anionic species in the reaction.
-
Potential for Coordination: While less likely than with a primary or secondary alcohol, the oxygen atom could weakly coordinate to the palladium center, although this is not typically a major competing process.
-
Stability: The molecule is generally stable, but like many boronic acids, it can be susceptible to degradation, particularly protodeboronation under harsh conditions.[11] The electronic effect of the alkyl group is weakly donating, which does not significantly alter the inherent reactivity of the phenylboronic acid moiety.
Section 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during Suzuki-Miyaura coupling reactions with this compound.
Q4: My reaction shows low to no conversion of starting materials. What are the first troubleshooting steps?
A4: When a Suzuki coupling fails, a systematic check of the reaction parameters is essential. Before making significant changes to the base or solvent, verify the fundamentals. The following flowchart outlines a logical diagnostic process.
Initial Checklist:
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the unwanted homocoupling of boronic acids.[11] Ensure all solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).
-
Catalyst Activity: Ensure your palladium source and ligand are from a reliable, fresh stock. If using a Pd(II) source, it must be reduced in-situ to the active Pd(0) species.[11]
-
Reagent Purity: Verify the purity of your aryl halide and the boronic acid. Boronic acids can slowly degrade upon storage.[12]
Q5: Analysis of my crude reaction mixture shows a significant amount of benzene with a (2-Hydroxypropan-2-yl) group, but no desired product. What is happening?
A5: This indicates that protodeboronation is a major side reaction. This is the cleavage of the C–B bond and its replacement by a C–H bond, converting your boronic acid back to the corresponding arene.[11] This is often exacerbated by strong bases, high temperatures, and the presence of water.
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Strong bases (like NaOH, KOH) in aqueous media can accelerate the rate of protodeboronation.[11] | Switch from strong hydroxides or phosphates (K₃PO₄) to milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[11] |
| Anhydrous Conditions | Water is the primary proton source for this side reaction. Removing it can significantly suppress protodeboronation. | Use an anhydrous solvent (e.g., dry THF, Dioxane) with a finely powdered, dry base like K₃PO₄ or Cs₂CO₃. Note that some anhydrous reactions may require a few equivalents of water to proceed.[13] |
| Protect the Boronic Acid | Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can increase stability.[14] | Use the corresponding this compound pinacol ester, which is commercially available.[15] |
| Lower Temperature | Higher temperatures can increase the rate of decomposition. | Run the reaction at the lowest temperature that provides a reasonable reaction rate (e.g., start at 60-80 °C instead of >100 °C). |
Q6: My reaction is sluggish and my starting materials are not fully dissolving. How should I adjust the solvent?
A6: Poor solubility is a common cause of failed or slow reactions.[12] Given the polar nature of this compound, a single nonpolar solvent may be insufficient.
Recommended Solvent Systems:
| Solvent System | Type | Rationale & Comments |
| Dioxane / H₂O (e.g., 4:1 v/v) | Biphasic / Polar | A highly versatile and common system. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the reaction. Vigorous stirring is crucial. |
| Toluene / H₂O (e.g., 10:1 v/v) | Biphasic / Nonpolar | A standard choice, but may be less effective for this specific boronic acid unless the coupling partner is very nonpolar. |
| THF / H₂O (e.g., 4:1 v/v) | Biphasic / Polar | A good alternative to dioxane. THF is more polar than toluene and can be a better solvent for the boronic acid. |
| DMF or DMAc | Polar Aprotic | Excellent solvating power for all components, leading to a homogeneous reaction. However, these solvents can be difficult to remove and may coordinate to the catalyst. Often used for challenging couplings. |
| 2-MeTHF | Polar Ether | A greener alternative to THF and Dioxane with good solvating properties. Can often be used with or without water. |
Experimental Tip: Start by screening a few solvent systems on a small scale. A good starting point for this compound is a 4:1 mixture of Dioxane and water.
Section 3: Experimental Protocols
The following section provides a general protocol that serves as a robust starting point for your experiments.
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely powdered
-
1,4-Dioxane and Degassed Deionized Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 4:1 Dioxane/H₂O solvent mixture via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. 3-(2-hydroxypropan-2-yl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]
Technical Support Center: Analytical Methods for Impurities in (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Welcome to the technical support guide for the analysis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on identifying and quantifying impurities in this critical reagent. Purity of starting materials and intermediates is a fundamental determinant of success in organic synthesis, directly impacting reaction yields, product purity, and the overall safety and efficacy of the final product.[1] This is particularly true for versatile intermediates like boronic acids, which are pivotal in reactions such as the Suzuki-Miyaura coupling.[1]
This guide offers a structured approach to troubleshooting common analytical challenges, complete with detailed protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. However, several common classes of impurities are frequently encountered:
-
Starting Materials and Reagents: Residual starting materials from the synthesis are a common source of impurities.
-
Boroxines (Anhydrides): Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[2][3] This is an equilibrium process that can complicate analysis.
-
Homocoupling Products: During Suzuki-Miyaura coupling reactions, boronic acids can react with themselves to form homocoupling byproducts.
-
Protodeboronation Products: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4]
-
Oxidation and Hydrolysis Products: Exposure to air and moisture can lead to oxidation and hydrolysis, forming various degradation products.[2]
-
Residual Solvents: Solvents used in the synthesis and purification processes may remain in the final product.[2]
Q2: Which analytical technique is best suited for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique for routine purity analysis.[1][3] It allows for the separation and quantification of the main component from its non-volatile impurities. Reversed-phase HPLC is a common choice; however, method development is crucial to prevent on-column degradation.[2][5]
Q3: I'm seeing broad or multiple peaks in my NMR spectrum. What could be the cause?
A3: Broadened or multiple signals in the ¹H or ¹³C NMR spectrum of a boronic acid sample often point to the presence of boroxine anhydrides.[2] The equilibrium between the monomeric boronic acid and the trimeric boroxine can lead to complex spectra. To address this, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the boroxine and simplify the spectrum.[2]
Q4: Can I use Gas Chromatography (GC) to analyze my boronic acid sample?
A4: Direct analysis of non-volatile compounds like boronic acids by GC is generally not feasible.[3] However, GC-Mass Spectrometry (GC-MS) can be an excellent technique for identifying and quantifying volatile impurities such as residual solvents or certain starting materials.[3] For the analysis of the boronic acid itself, derivatization to a more volatile form is often required.[6][7]
Q5: How can I confirm the presence of boroxine in my sample?
A5: Mass spectrometry is a powerful tool for detecting boroxines, which will appear as higher molecular weight species corresponding to the trimer minus three water molecules.[2] ¹¹B NMR spectroscopy is also highly effective, as the chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[3][8] The relative integration of these signals can provide the ratio of the two species.[3]
Troubleshooting Guides
HPLC Analysis: Common Problems and Solutions
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a column with low silanol activity.[5] Adjusting the mobile phase pH can also help; for basic compounds, a lower pH can reduce tailing.[9] |
| Irreproducible Retention Times | Poor column equilibration, changes in mobile phase composition, or temperature fluctuations. | Ensure the column is adequately equilibrated before each run.[10] Prepare fresh mobile phase daily and use a column oven for temperature control.[10] |
| Broad Peaks | High injection volume or sample dissolved in a solvent stronger than the mobile phase. | Reduce the injection volume.[11] Whenever possible, dissolve the sample in the mobile phase.[11] |
| On-Column Degradation (Hydrolysis) | The aqueous mobile phase can cause hydrolysis of boronate esters or the boronic acid itself.[5][12] | Minimize water in the mobile phase if possible. Using a mobile phase with no pH modifier or a high pH mobile phase (around pH 12) can sometimes stabilize the compound.[5][12][13] |
| Ghost Peaks | Contaminants from previous injections or degradation products forming on the column. | Implement a robust column washing procedure between runs.[5] |
NMR Spectroscopy: Troubleshooting Spectral Complexities
| Problem | Possible Cause | Suggested Solution |
| Unexpected Peaks | Residual solvents, starting materials, or degradation products. | Compare the chemical shifts of unknown peaks with tables of common laboratory solvents.[2] Analyze the NMR spectra of the starting materials for comparison.[2] |
| Broad or Unresolved Signals | Presence of boroxine trimers. | Dissolve the sample in a coordinating solvent like methanol-d4 to break up the anhydride.[2] |
| Difficulty in Integration | Overlapping peaks from impurities and the main compound. | Optimize the NMR acquisition parameters (e.g., relaxation delay) for quantitative analysis. Consider using ¹¹B NMR for a clearer picture of boron-containing species.[3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution: A typical gradient might start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes to elute all components.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
C18 Column: A versatile stationary phase suitable for a wide range of organic molecules.
-
Formic Acid: Helps to protonate the boronic acid, improving peak shape and retention in reversed-phase chromatography.
-
Gradient Elution: Necessary to separate impurities with a wide range of polarities.
Protocol 2: NMR Spectroscopic Analysis for Structural Confirmation and Impurity Identification
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6).[2] If boroxine formation is suspected, preparing a sample in methanol-d4 can be beneficial.[2]
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Pay close attention to the aromatic region, the signals for the isopropyl group, and any unexpected peaks.
-
Integrate all peaks to estimate the relative amounts of impurities.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify the carbon signals of the main compound and any impurities.
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
This will help to distinguish between the boronic acid and its boroxine anhydride.[3][8]
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of the drug substance and to identify potential degradation products.[14][15]
-
Hydrolytic Degradation: Expose the sample to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 70 °C).[14][15]
-
Oxidative Degradation: Treat the sample with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[14]
-
Photolytic Degradation: Expose the solid or solution sample to UV and visible light.
-
Thermolytic Degradation: Heat the solid sample to an elevated temperature.[14]
Analyze the stressed samples by a stability-indicating HPLC method to separate the degradation products from the parent compound.
Visualizations
Logical Workflow for Impurity Analysis
Caption: General workflow for the analysis of impurities.
Potential Impurity Formation Pathways
Caption: Potential impurity formation pathways.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. morressier.com [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid and its Alternatives in Synthetic and Sensing Applications
For researchers, medicinal chemists, and materials scientists, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency of synthetic routes and the sensitivity of sensing platforms. This guide provides an in-depth comparative analysis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a molecule of growing interest, against a selection of commonly utilized phenylboronic acid derivatives. By examining its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction and its potential in carbohydrate sensing, we aim to provide a comprehensive resource supported by experimental data and mechanistic insights to inform your research and development endeavors.
Introduction to this compound: A Profile
This compound is a substituted aromatic boronic acid featuring a tertiary alcohol functionality at the meta position. This unique structural feature imparts specific electronic and steric properties that influence its reactivity, stability, and interaction with other molecules.
Molecular Structure:
Caption: Structure of this compound.
The 2-hydroxypropan-2-yl group is considered to be a weakly electron-donating group due to hyperconjugation and induction. Its bulkiness is also a factor in sterically demanding reactions. Understanding these characteristics is key to predicting its behavior in comparison to other boronic acids.
For the purpose of this guide, we will compare this compound with the following widely used alternatives:
-
Phenylboronic Acid (PBA): The parent compound, serving as a baseline for unsubstituted aryl boronic acids.
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group, providing a comparison for reactivity in Suzuki-Miyaura coupling.
-
4-Carboxyphenylboronic Acid: Contains a strong electron-withdrawing group, offering a contrasting electronic effect.
-
3-Aminophenylboronic Acid: A common building block in the development of fluorescent sensors for carbohydrates.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a paramount tool for the formation of C-C bonds, and the choice of boronic acid is critical to its success.[1] The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric nature of the boronic acid directly impacts the transmetalation step.
Theoretical Reactivity Profile
The reactivity of arylboronic acids in the Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the phenyl ring.[3]
-
Electron-donating groups (EDGs) , like the methoxy group in 4-methoxyphenylboronic acid, generally increase the electron density on the aromatic ring, making the organic moiety more nucleophilic and often accelerating the transmetalation step.
-
Electron-withdrawing groups (EWGs) , such as the carboxyl group in 4-carboxyphenylboronic acid, decrease the electron density, which can slow down the transmetalation process.[3]
The 2-hydroxypropan-2-yl group on our topic compound is a weak electron-donating group. Therefore, its reactivity is predicted to be slightly higher than that of unsubstituted phenylboronic acid but likely lower than that of 4-methoxyphenylboronic acid.
Experimental Data Comparison
While specific, directly comparable, side-by-side experimental data for this compound is limited in publicly available literature, we can synthesize a comparative performance table based on typical results for the selected boronic acids under standardized conditions.
Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-4 | Predicted: 90-96% |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~92% |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95%[3] |
| 4-Carboxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | ~85-90% |
Note: The predicted yield for this compound is an educated estimation based on its electronic properties relative to the other listed boronic acids.
Application in Carbohydrate Sensing
Phenylboronic acids are widely employed as synthetic receptors for the detection of saccharides, owing to their ability to reversibly bind with cis-diols present in sugars.[4] This interaction leads to a change in the electronic properties of the boronic acid, which can be transduced into a measurable signal, such as a change in fluorescence or color.[5]
Mechanism of Glucose Sensing
The fundamental principle of boronic acid-based glucose sensing involves the reversible formation of a cyclic boronate ester with the diol moieties of glucose. This binding event alters the hybridization of the boron atom from sp² to sp³, leading to changes in the electronic structure and, consequently, the photophysical properties of an attached fluorophore or chromophore.[6] The presence of an ortho-aminomethyl group can enhance binding affinity and selectivity for glucose.[6]
Caption: General mechanism of a fluorescent boronic acid-based glucose sensor.
Comparative Performance and Considerations
The performance of a boronic acid in a sensing application is determined by its binding affinity (Ka) for the target analyte and the magnitude of the resulting signal change.
-
This compound: The tertiary alcohol group is not ideally positioned to significantly enhance binding to glucose through intramolecular interactions in the same way an ortho-aminomethyl group does. However, its electron-donating nature may slightly influence the pKa of the boronic acid, which in turn affects the optimal pH for glucose binding. It is expected to exhibit a moderate affinity for glucose, similar to or slightly better than unsubstituted phenylboronic acid.
-
Phenylboronic Acid (PBA): Serves as a fundamental platform for glucose sensing, though its affinity is often moderate, requiring relatively high glucose concentrations for a significant response.[5]
-
3-Aminophenylboronic Acid: The amino group can be readily functionalized with fluorophores or other signaling moieties. The nitrogen atom can also participate in intramolecular coordination with the boron center, which can modulate the binding affinity and sensing response.[4]
Table 2: Qualitative Comparison for Glucose Sensing Applications
| Boronic Acid | Predicted Glucose Affinity | Key Features for Sensing |
| This compound | Moderate | Tertiary alcohol may influence solubility and pKa. |
| Phenylboronic Acid | Moderate | Baseline for comparison; widely functionalizable.[5] |
| 3-Aminophenylboronic Acid | Moderate to High | Amino group for easy fluorophore attachment and potential for enhanced binding.[4] |
Stability and Handling Considerations
The stability of boronic acids is a crucial factor for their storage and utility in synthesis. A common degradation pathway is the formation of cyclic anhydrides known as boroxines through intermolecular dehydration.[7]
-
This compound: The presence of the bulky 2-hydroxypropan-2-yl group at the meta position may provide some steric hindrance against the formation of boroxines, potentially enhancing its shelf-life compared to unsubstituted phenylboronic acid. The hydroxyl group itself does not significantly increase susceptibility to protodeboronation under typical Suzuki-Miyaura conditions.
-
Phenylboronic Acid: Prone to boroxine formation, especially upon prolonged storage or exposure to heat.[7]
-
4-Methoxyphenylboronic Acid: Generally stable, with the electron-donating group not significantly impacting stability.
-
4-Carboxyphenylboronic Acid: The electron-withdrawing nature of the carboxyl group can make the boronic acid more susceptible to protodeboronation, a process where the C-B bond is cleaved.[8]
For applications requiring high stability, boronic acids can be converted to more robust derivatives such as pinacol esters or MIDA boronates.[7]
Experimental Protocols
To provide a practical framework for the comparative evaluation of these boronic acids, the following detailed experimental protocols are provided.
Standardized Suzuki-Miyaura Cross-Coupling Protocol
Caption: Workflow for a standardized Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
The vessel is sealed with a septum and purged with argon.
-
Anhydrous toluene (5 mL) and deionized water (0.5 mL) are added via syringe.
-
The reaction mixture is vigorously stirred and heated to 100 °C in an oil bath.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with brine (2 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol for a Fluorescent Glucose Sensing Assay
This protocol describes a general method for evaluating the glucose-sensing capability of a boronic acid functionalized with a fluorophore.
Caption: Workflow for a fluorescent glucose sensing assay.
Step-by-Step Methodology:
-
Synthesize a fluorescent conjugate of the boronic acid of interest (e.g., by reacting an amino-functionalized fluorophore with an activated ester of a carboxy-functionalized boronic acid).
-
Prepare a stock solution of the boronic acid-fluorophore conjugate (e.g., 10 µM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a series of glucose solutions of known concentrations in the same buffer.
-
In a microplate reader, aliquot the boronic acid-fluorophore solution into the wells.
-
Add the different concentrations of glucose solutions to the wells.
-
Incubate the plate at a constant temperature (e.g., 37 °C) for a sufficient time to reach equilibrium.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths for the fluorophore.
-
Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response and calculate the apparent binding constant.
Conclusion and Future Outlook
This compound presents itself as a valuable building block in organic synthesis and a promising candidate for sensing applications. Its weak electron-donating character suggests a reactivity in Suzuki-Miyaura coupling that is slightly enhanced compared to unsubstituted phenylboronic acid, making it a reliable choice for the synthesis of complex biaryl structures. While its inherent glucose sensing capabilities may be moderate, the tertiary alcohol functionality offers a potential site for further chemical modification to enhance its performance or to tether it to polymer backbones or surfaces.
The comparative analysis provided in this guide, though based in part on well-established chemical principles and data from analogous compounds, underscores the need for direct experimental investigation of this compound. Future studies should focus on generating a comprehensive dataset of its performance in a variety of Suzuki-Miyaura couplings and a thorough characterization of its binding properties with a range of biologically relevant diols. Such data will be invaluable for its full exploitation in drug discovery, diagnostics, and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Products from (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid Reactions
This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of products derived from reactions involving (3-(2-hydroxypropan-2-yl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to product characterization.
Introduction: The Utility and Challenge of a Versatile Reagent
This compound is a valuable building block in modern organic synthesis.[1][2] Its structure, featuring a tertiary alcohol, offers a unique combination of steric bulk and potential hydrogen-bonding capabilities, while the boronic acid moiety is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.[3][4] This reagent is predominantly used in two key transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N or C-O bond formation.[5][6][7]
While these reactions are powerful, their success is not merely defined by product yield but by the unambiguous confirmation of the desired chemical structure. The primary challenge lies in rigorously proving that the intended bond has formed at the correct position and that the starting materials have been fully consumed, all while ensuring the integrity of the tertiary alcohol functional group. This guide provides a comparative framework for selecting and applying the most appropriate analytical techniques to achieve this validation with confidence.
Core Reactions and Mechanistic Considerations
A foundational understanding of the reaction mechanism is critical for anticipating potential byproducts and designing an effective validation strategy.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis, catalyzed by a palladium complex.[6][7] The choice of this compound as the organoboron partner requires careful consideration of its electronic and steric properties. The tertiary alcohol group is generally stable under these conditions, but the key validation point is confirming the formation of the new C-C bond and the complete removal of the boronic acid moiety.
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7] A base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8]
The Chan-Lam Coupling Reaction
The Chan-Lam coupling provides an efficient route to form aryl ethers or aryl amines using a copper catalyst, often Cu(OAc)₂.[9][10] This reaction is advantageous as it can be performed under mild conditions, often open to the air at room temperature.[5] When using this compound, the goal is to couple the phenyl ring with an O- or N-nucleophile. Validation must confirm the formation of the C-O or C-N bond and rule out potential side reactions, such as self-coupling of the boronic acid.
The mechanism involves the formation of a copper(II)-aryl complex, which can then be oxidized to a key copper(III) intermediate. Reductive elimination from this Cu(III) species forges the final C-N or C-O bond.[5][10]
References
- 1. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]
- 2. 3-(2-Hydroxypropan-2-yl)phenylboronic Acid | CymitQuimica [cymitquimica.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Senior Scientist's Comparative Guide to the Analytical Characterization of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Structure
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS No. 955369-43-4) is more than just a chemical intermediate; it is a critical building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its unique structure, featuring a phenylboronic acid moiety for coupling and a tertiary alcohol for modifying solubility and steric properties, demands a rigorous and multi-faceted analytical characterization strategy. The purity, stability, and structural integrity of this reagent directly impact reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API) or advanced material.
This guide provides an in-depth comparison of the essential analytical techniques required to fully characterize this molecule. We move beyond mere procedural descriptions to explain the scientific rationale behind the choice of methods and parameters, empowering you to develop robust, self-validating analytical workflows.
Primary Structure & Identity Confirmation
The first step in any robust characterization is the unambiguous confirmation of the molecular structure. This relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation. For this compound, a suite of NMR experiments is necessary to probe the ¹H, ¹³C, and ¹¹B nuclei, each providing a unique piece of the structural puzzle.
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. We expect to see distinct signals for the aromatic protons, the methyl protons of the propan-2-yl group, and the hydroxyl protons (boronic acid and tertiary alcohol). The splitting patterns and integration values are critical for confirming the substitution pattern on the phenyl ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. The number of unique signals confirms the overall symmetry, and their chemical shifts differentiate between aromatic, aliphatic, and carbon atoms bonded to oxygen or boron.
-
¹¹B NMR: This is a uniquely powerful tool for characterizing boronic acids.[2] The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.[3][4] A signal in the range of δ 27-33 ppm typically indicates the trigonal planar (sp²) hybridized boronic acid, while a signal further upfield (δ 5-9 ppm) would suggest a tetracoordinate (sp³) boronate species, which can form in the presence of diols or at high pH.[5] This technique is not just for identification; it is a crucial probe of the compound's reactivity and stability.[6]
Causality in Experimental Design: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and slow down the exchange of the acidic B(OH)₂ and alcoholic OH protons, allowing for their observation. To avoid a broad signal from borosilicate glass NMR tubes, using quartz tubes is a best practice for high-quality ¹¹B NMR spectra.[4]
Mass Spectrometry (MS): Unveiling the Molecular Weight
MS provides the molecular weight of the analyte, offering definitive confirmation of its elemental composition. However, boronic acids present a unique challenge: their propensity to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines (trimers).[7] This can complicate data interpretation.
Comparison of Ionization Techniques:
| Technique | Principle | Application to Target Molecule | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization in solution phase. | Ideal for confirming the molecular ion. Often run in negative mode to detect the [M-H]⁻ ion.[8] | High sensitivity; directly compatible with LC; minimizes thermal degradation. | Can still lead to in-source formation of dimers or solvent adducts, complicating spectra.[9][10] |
| Gas Chromatography-MS (GC-MS) | Electron Impact (EI) ionization in the gas phase after chromatographic separation. | Requires derivatization (e.g., with pinacol) to form a more volatile and stable boronate ester.[11] | Provides reproducible fragmentation patterns for library matching and impurity identification. | Derivatization is a necessary, time-consuming extra step that can introduce its own side reactions.[11] |
| MALDI-MS | Soft ionization using a matrix. | Less common for small molecules but useful for studying interactions. Using a 2,5-dihydroxybenzoic acid (DHB) matrix can form adducts that prevent trimerization.[7] | Tolerant of some salts; avoids dehydration issues seen in other methods. | Primarily used for large molecules; quantification can be challenging. |
Expert Insight: For routine identity confirmation and purity analysis, a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source is the most efficient and informative choice. By optimizing parameters like cone voltage, the formation of boroxines and other adducts can be minimized, providing a clean mass spectrum dominated by the molecular ion.[8]
Purity Assessment and Impurity Profiling
Chromatographic techniques are the workhorses for determining the purity of this compound and identifying any process-related impurities or degradants.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Reverse-phase HPLC (RP-HPLC) is the premier method for quantifying the purity of arylboronic acids. A well-developed method can separate the main component from starting materials, by-products (like the corresponding deboronated arene), and oligomeric species like boroxines.
Key Method Development Considerations:
-
Stationary Phase: A C18 column is the standard choice, providing good retention for the moderately hydrophobic aryl group. For challenging separations involving polar impurities, polar-embedded or mixed-mode phases can offer alternative selectivity.[12]
-
Mobile Phase: A buffered aqueous mobile phase with an organic modifier (typically acetonitrile or methanol) is used. The pH is a critical parameter. An acidic mobile phase (e.g., using formic acid or TFA) suppresses the ionization of the boronic acid group (pKa ≈ 8.8), leading to better retention and improved peak shape.
-
Detector: A Photodiode Array (PDA) or UV detector is standard, as the phenyl ring provides a strong chromophore. Wavelengths around 220 nm and 254 nm are typically monitored.
-
Post-Column Derivatization: For highly selective detection in complex matrices, a post-column reaction with a reagent like alizarin can be employed. This reaction forms a fluorescent complex specifically with the boronic acid moiety, enabling highly sensitive and selective detection.[13]
Workflow: Integrated Characterization Strategy
Caption: A typical workflow for the comprehensive characterization of the target molecule.
Physicochemical & Thermal Properties
Understanding the solid-state and thermal properties is crucial for handling, storage, and formulation development.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC is used to determine the melting point and assess its crystalline form. The presence of multiple thermal events could indicate polymorphism or the presence of solvates.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is invaluable for assessing thermal stability and determining the presence of residual water or solvents.[14] For a boronic acid, a mass loss event prior to decomposition could correspond to the dehydration and trimerization to the boroxine.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a rapid chemical fingerprint of the molecule, confirming the presence of key functional groups. Expected characteristic bands include:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid and the tertiary alcohol.
-
B-O stretch: A strong band typically found around 1350 cm⁻¹.
-
Aromatic C-H and C=C stretches: Found in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR (¹H, ¹³C, ¹¹B) | Definitive molecular structure, connectivity, hybridization state of boron. | Unambiguous structure elucidation; ¹¹B NMR is highly specific for boronic acids.[3][6] | Lower sensitivity than MS; requires relatively pure sample (~4 mg for ¹¹B NMR).[4] |
| LC-MS (ESI) | Molecular weight, purity profile, impurity identification. | High sensitivity and specificity; ideal for quantitative analysis.[8][9] | Susceptible to in-source reactions (boroxine formation); requires method development.[7] |
| HPLC-UV | High-precision purity determination, quantification of impurities. | Robust, reproducible, and the industry standard for purity assays. | Requires a chromophore for detection; peak identity must be confirmed by MS. |
| GC | Residual solvents, volatile impurities. | Excellent for separating volatile and semi-volatile compounds. | Requires derivatization for non-volatile boronic acids.[11] |
| TGA/DSC | Thermal stability, melting point, water/solvent content, polymorphism. | Provides critical data for material handling, stability, and formulation. | Destructive techniques; interpretation can be complex. |
| FT-IR | Presence of functional groups. | Fast, non-destructive, provides a chemical fingerprint. | Provides limited structural information compared to NMR. |
Detailed Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol is a representative starting point for method development.
-
Instrumentation: HPLC system with a PDA or UV detector and an autosampler.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: Return to 5% B
-
18.5-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to make a 1 mg/mL stock solution. Further dilute as necessary.
Trustworthiness Check: The system suitability test should include replicate injections of a standard to verify retention time precision (<1% RSD), peak area precision (<2% RSD), and theoretical plates (>2000). A blank injection should be run to ensure no carryover.
Protocol 2: Structural Confirmation by ¹¹B NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve ~4-5 mg of the sample in 0.65 mL of DMSO-d₆ in a quartz NMR tube.[4]
-
Acquisition Parameters (Example for 128 MHz ¹¹B frequency):
-
Pulse Program: Standard single pulse (zg).
-
Spectral Width: ~200 ppm, centered around 15 ppm.
-
Acquisition Time: ~0.5 s.
-
Relaxation Delay (d1): 1 s.
-
Number of Scans: 1024 (adjust for desired signal-to-noise).[4]
-
-
Processing: Apply an exponential line broadening factor of 1-2 Hz before Fourier transformation. Reference the spectrum to an external standard like BF₃·OEt₂ (δ = 0 ppm).
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Catalytic Performance of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the judicious selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the vast arsenal of tools available to the synthetic chemist, boronic acids have carved out a significant niche, particularly as key coupling partners in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical analysis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid , benchmarking its anticipated performance in catalysis, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. While direct, side-by-side comparative experimental data for this specific boronic acid is limited in published literature, this guide will leverage established principles of physical organic chemistry and available data for structurally analogous compounds to provide a robust performance forecast.
The Suzuki-Miyaura Cross-Coupling: A Pillar of Modern Synthesis
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become an indispensable method for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] The reaction's popularity stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2]
The catalytic cycle, illustrated below, involves the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmarking of this compound
The performance of a boronic acid in the Suzuki-Miyaura reaction is critically influenced by the electronic and steric nature of its substituents. These factors primarily impact the transmetalation step of the catalytic cycle.
Electronic Effects: The 2-hydroxypropan-2-yl group at the meta position is generally considered to be weakly electron-donating through an inductive effect (+I). Electron-donating groups can increase the electron density on the carbon atom attached to the boron, which can facilitate the transmetalation step by making the organic group more nucleophilic. However, the effect from the meta position is less pronounced than from the ortho or para positions.
Steric Effects: The 3-(2-hydroxypropan-2-yl) substituent introduces significant steric bulk in the meta position. While steric hindrance is most impactful with ortho-substituents, a bulky meta-substituent can still influence the rate of reaction by impeding the approach of the boronic acid to the palladium center.[2]
Comparative Performance Analysis:
To provide a reasonable benchmark, the performance of this compound can be contextualized by comparing it with other 3-substituted phenylboronic acids.
| Boronic Acid | 3-Substituent | Electronic Effect | Steric Hindrance | Expected Relative Reactivity |
| Phenylboronic Acid | -H | Neutral | Low | Baseline |
| 3-Tolylboronic Acid | -CH₃ | Weakly Electron-Donating | Moderate | Similar to or slightly higher than baseline |
| 3-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | Moderate | Generally higher than baseline |
| This compound | -C(CH₃)₂OH | Weakly Electron-Donating | High | Potentially lower than baseline due to steric hindrance |
| 3-Nitrophenylboronic acid | -NO₂ | Strongly Electron-Withdrawing | Moderate | Generally lower than baseline |
Experimental Data for Analogous 3-Substituted Phenylboronic Acids:
The following table presents a compilation of representative, though not directly comparative, experimental data for the Suzuki-Miyaura coupling of various 3-substituted phenylboronic acids with aryl halides. These examples serve to illustrate the yields achievable under typical reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 3-Tolylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [4] |
| 4-Bromobenzaldehyde | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [5] |
| 1-Bromo-4-nitrobenzene | Phenylboronic Acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 4 | 88 | [6] |
Based on the principles of substituent effects, it is anticipated that the Suzuki-Miyaura coupling of this compound would proceed in good to excellent yields, but may require slightly longer reaction times or higher catalyst loadings compared to less sterically hindered boronic acids like phenylboronic acid or 3-tolylboronic acid. The tertiary alcohol functionality is generally stable under typical Suzuki-Miyaura conditions.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following is a generalized, robust protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 mmol)
-
Base (e.g., Potassium carbonate, 2.0 mmol)
-
Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Alternative Catalytic Applications: Arylboronic Acid-Catalyzed Dehydrative Reactions
Beyond their role in cross-coupling reactions, arylboronic acids have emerged as effective catalysts for the activation of alcohols.[7][8][9] This catalytic activity is particularly relevant to this compound due to its own tertiary alcohol functionality. Arylboronic acids can catalyze dehydrative C-alkylation and allylation reactions of benzylic and other activated alcohols.[7][8] The mechanism is thought to involve the formation of a boronate ester intermediate, which enhances the leaving group ability of the hydroxyl group.
While the primary utility of this compound is expected to be as a nucleophilic partner in cross-coupling reactions, its potential as a catalyst in dehydrative transformations, or the influence of its tertiary alcohol on such reactions, presents an interesting area for further investigation. For example, the intramolecular interaction of the boronic acid and the tertiary alcohol might modulate its catalytic activity.
Conclusion
This compound is a valuable building block for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. Based on an analysis of its structural features, it is expected to be a competent coupling partner, with its performance being a balance between the weakly electron-donating nature and the significant steric bulk of the 3-(2-hydroxypropan-2-yl) substituent. While direct comparative data is scarce, researchers can anticipate good to high yields by optimizing reaction conditions, potentially requiring slightly more forcing conditions than less sterically encumbered boronic acids. The general protocol provided herein serves as a solid starting point for such optimizations. Furthermore, the presence of the tertiary alcohol moiety opens up possibilities for its application in the burgeoning field of arylboronic acid-catalyzed dehydrative reactions.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Purity Analysis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: A Comparative Methodology for Supplier Qualification
Executive Summary
(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a critical building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions. The success, reproducibility, and scalability of these reactions are directly contingent on the purity of the boronic acid starting material. Contaminants such as inorganic salts, residual solvents, organic byproducts, and particularly the trimeric anhydride (boroxine), can lead to inconsistent yields, catalyst poisoning, and complex purification challenges.[1]
This guide provides a comprehensive framework for researchers, process chemists, and quality control analysts to establish a robust, self-validating protocol for comparing and qualifying different suppliers of this compound. We will detail the essential analytical techniques, provide step-by-step experimental protocols, and explain the scientific rationale behind each methodological choice. This document serves as a practical blueprint for generating reliable, in-house comparative data to inform critical procurement decisions.
The Critical Impact of Boronic Acid Purity
Arylboronic acids are prone to several purity issues that can adversely affect downstream applications:
-
Boroxine Formation: Boronic acids exist in a concentration and solvent-dependent equilibrium with their corresponding trimeric anhydrides, known as boroxines. While boroxines are often viable coupling partners, the variable ratio of acid to boroxine between batches and suppliers introduces significant uncertainty in stoichiometry, impacting reaction kinetics and reproducibility.[2]
-
Process-Related Impurities: Residual starting materials (e.g., 3-bromo-α,α-dimethylbenzyl alcohol) or byproducts from the synthesis (e.g., homocoupling products) can introduce competing side reactions.[3]
-
Degradation: Protodeboronation, the cleavage of the C-B bond, is a known degradation pathway for many boronic acids, particularly under harsh conditions, resulting in an inactive des-boro impurity.[4][5]
-
Water Content: Water is not just a solvent but a reactant in the boronic acid-boroxine equilibrium. Inconsistent water content affects the molecular weight and reagent stoichiometry.
A rigorous analytical workflow is therefore not an academic exercise but a fundamental requirement for robust chemical synthesis.
Recommended Analytical Workflow for Supplier Comparison
The following workflow provides a multi-faceted approach to purity assessment. Each step generates orthogonal data, creating a comprehensive purity profile for each supplier's material.
Caption: Overall workflow for supplier qualification.
The Boronic Acid-Boroxine Equilibrium: A Key Quality Attribute
Understanding the equilibrium between the monomeric boronic acid and its trimeric boroxine form is essential for interpreting analytical data. This is not a contamination issue but an inherent property of the compound class.
Caption: The reversible equilibrium between boronic acid and its boroxine.
The ratio of these two forms can be quantified using ¹¹B NMR spectroscopy, providing a critical metric for batch-to-batch consistency.
Experimental Protocols
Protocol: Reversed-Phase HPLC for Organic Purity
-
Rationale: This method quantifies the main compound and separates it from potential organic impurities. A C18 column is used for its broad applicability in reversed-phase chromatography. The acidic mobile phase (formic acid) ensures that the boronic acid is protonated and well-behaved on the column.[6] A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to create a 0.5 mg/mL solution.
-
Protocol: NMR Spectroscopy for Identity and Boroxine Content
-
Rationale: ¹H NMR confirms the chemical structure and can reveal organic impurities. ¹¹B NMR is highly specific to the boron atom and provides a direct quantitative measure of the boronic acid to boroxine ratio, as the sp²-hybridized boron atoms in the two species have distinct chemical shifts.[7][8][9][10]
-
Methodology:
-
Sample Preparation: Dissolve ~15-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Integrate all peaks and verify that the relative integrals match the expected number of protons for the structure.
-
Look for any unassigned peaks, which may indicate impurities.
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum (e.g., 1024 scans).
-
The boronic acid monomer typically appears around δ 27-30 ppm.
-
The boroxine trimer typically appears slightly downfield, around δ 30-33 ppm.
-
Calculate the molar ratio by integrating the two distinct peaks.
-
-
Protocol: Karl Fischer Titration for Water Content
-
Rationale: This is the gold standard for accurate water determination. It provides a direct measure of water content, which is crucial for calculating the true concentration of the boronic acid species and ensuring accurate stoichiometry in reactions.[11]
-
Methodology:
-
Use a volumetric or coulometric Karl Fischer titrator.
-
Accurately weigh an appropriate amount of the boronic acid sample (e.g., 50-100 mg) and add it directly to the titration cell.
-
Run the titration until the endpoint is reached.
-
Perform the measurement in triplicate to ensure precision.
-
Comparative Data Analysis (Hypothetical Example)
To illustrate the output of this workflow, the following table presents hypothetical data from the analysis of this compound from three fictional suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria | Rationale for Criterion |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid | White Crystalline Solid | Color may indicate oxidative or process impurities. |
| HPLC Purity (% Area @ 220nm) | 99.1% | 97.5% | 99.5% | ≥ 99.0% | Ensures minimal organic impurities that could cause side reactions. |
| Largest Single Impurity (HPLC) | 0.08% | 1.8% (at RRT 1.2) | 0.05% | ≤ 0.10% | Controls any single unknown component to a low level. |
| ¹H NMR | Conforms to Structure | Conforms, with impurity signals | Conforms to Structure | Conforms to Structure | Confirms chemical identity. |
| ¹¹B NMR (Monomer:Boroxine) | 85:15 | 95:5 | 86:14 | Consistent Ratio (e.g., 85±5 : 15±5) | Ensures batch-to-batch consistency in reagent form. |
| Water Content (Karl Fischer) | 0.5% w/w | 1.5% w/w | 0.4% w/w | ≤ 0.5% w/w | Minimizes variability in active ingredient concentration. |
| Overall Assessment | Pass | Fail | Pass (Preferred) | - | - |
Analysis of Hypothetical Results:
-
Supplier A: Meets all specifications. A reliable choice.
-
Supplier B: Fails on HPLC purity due to a significant single impurity at a relative retention time (RRT) of 1.2. This would require further investigation by LC-MS to identify the impurity before this supplier could be considered. The high water content is also a concern.
-
Supplier C: Demonstrates the highest purity by HPLC and lowest water content, making it the preferred supplier based on this analytical comparison. The monomer-to-boroxine ratio is consistent with Supplier A, suggesting this is a typical equilibrium state for high-purity material.
Conclusion and Recommendations
The quality of this compound is not defined by a single number on a Certificate of Analysis but by a comprehensive purity profile. By implementing a multi-technique analytical approach combining HPLC, NMR, and Karl Fischer titration, research and development teams can confidently compare suppliers and select the highest quality material. This diligence at the outset mitigates risks of failed reactions, ensures reproducibility, and ultimately accelerates project timelines. We recommend establishing clear, evidence-based acceptance criteria for each analytical test and qualifying suppliers against this internal standard.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identity determination and purity testing [chemcon.com]
Comparative Reactivity Analysis: (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid vs. Its Pinacol Ester in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of C-C bonds for pharmaceutical and materials science applications, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2] The choice of the organoboron reagent is a critical decision that dictates not only the reaction's efficiency but also its practicality in terms of handling, purification, and scalability. This guide provides an in-depth, objective comparison between (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid and its corresponding pinacol ester, offering field-proven insights and experimental frameworks to inform your selection process.
The Fundamental Trade-Off: Reactivity vs. Stability
At its core, the choice between a boronic acid and its pinacol ester is a classic trade-off between kinetic reactivity and chemical stability.[3]
-
This compound : As a free boronic acid, this reagent is generally more reactive and can lead to faster reaction times.[3][4] This heightened reactivity stems from the Lewis acidity of the boronic acid group, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this comes at the cost of stability. Boronic acids are susceptible to degradation pathways, including:
-
This compound, pinacol ester : The pinacol ester derivative offers significantly enhanced stability.[5][8] By protecting the boronic acid functionality within a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, the pinacol ester is less prone to dehydration and protodeboronation.[5] This makes it a robust, often crystalline solid that is easier to handle, purify via standard silica gel chromatography, and store for extended periods.[3][9] The trade-off is a generally lower intrinsic reaction rate compared to the parent boronic acid.[3]
Structural and Physical Properties at a Glance
| Property | This compound | This compound, pinacol ester |
| Structure | ![]() | |
| CAS Number | 1309980-10-6 | 1309980-11-7 |
| Molecular Formula | C9H13BO3 | C15H23BO3 |
| Molecular Weight | 180.01 g/mol | 262.15 g/mol |
| Typical State | Crystalline Solid | Crystalline Solid |
| Stability | Moderate; susceptible to boroxine formation and protodeboronation.[5][6] | High; protected against degradation, longer shelf-life.[8] |
| Handling | Requires careful handling to minimize exposure to air and moisture. | Less sensitive to air and moisture, simplifying weighing and transfer.[5] |
| Purification | Challenging by silica gel chromatography due to high polarity and potential decomposition.[6] | Generally straightforward purification by standard silica gel chromatography.[9][10] |
Mechanistic Insights in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding how each boron reagent participates is key to rationalizing their performance.
It is widely accepted that for many Suzuki couplings, the pinacol ester serves as a stable "pro-reagent" that hydrolyzes in situ under the aqueous basic conditions to generate the more reactive boronic acid.[3] The boronic acid is then activated by the base (e.g., K₂CO₃, K₃PO₄) to form a tetrahedral boronate species, which is sufficiently nucleophilic to transfer its organic group to the palladium center during transmetalation.[11]
The tertiary alcohol in the (3-(2-Hydroxypropan-2-yl)) substituent adds a layer of complexity. Its steric bulk may slightly influence the rate of transmetalation. Furthermore, the hydroxyl group could engage in intramolecular hydrogen bonding with the boronic acid moiety, potentially affecting its acidity and reactivity profile, a phenomenon observed in some ortho-substituted systems.[12][13]
Comparative Experimental Protocol & Data
To provide a practical comparison, we outline a standardized Suzuki-Miyaura coupling experiment. The following protocols are designed to be self-validating systems, allowing for a direct, side-by-side performance evaluation.
Reaction: Coupling with 4-Bromoanisole
Protocol 1: Using this compound
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst [e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%)] or a pre-catalyst/ligand system [e.g., Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%)].
-
Solvent Addition: Add a degassed solvent mixture, such as Toluene/H₂O (5 mL, 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Using this compound, pinacol ester
Follow the exact same procedure as Protocol 1, substituting the boronic acid with this compound, pinacol ester (1.2 mmol, 1.2 eq).
Anticipated Comparative Results
| Parameter | Boronic Acid | Pinacol Ester | Causality & Field Insights |
| Handling | More hygroscopic; requires careful, swift weighing. | Crystalline, free-flowing solid; easier to handle accurately.[5] | Pinacol esters' stability simplifies lab operations, reducing errors in high-throughput or multi-reagent settings. |
| Reaction Time | 2-4 hours | 4-8 hours | The direct availability of the boronic acid functionality allows for faster entry into the catalytic cycle, bypassing the initial hydrolysis step.[3] |
| Isolated Yield | 85-95% | 88-98% | While slower, the pinacol ester's stability can lead to cleaner reactions with fewer byproducts from reagent degradation, often resulting in equal or higher isolated yields.[5][10] |
| Crude Purity | Good | Excellent | Reduced protodeboronation and boroxine-related byproducts from the pinacol ester typically result in a cleaner crude reaction mixture. |
| Purification | Moderate difficulty; unreacted polar boronic acid can streak on silica gel. | Straightforward; the ester is less polar and chromatographs cleanly.[6] | The ease of purification for pinacol esters is a significant advantage, saving time and solvent, especially at scale. |
Decision-Making Framework: Which Reagent to Choose?
The optimal choice is dictated by the specific demands of your synthesis. This workflow provides an authoritative guide for reagent selection.
-
Choose this compound when:
-
Choose this compound, pinacol ester when:
-
Stability is paramount: For multi-step syntheses, library synthesis, or when reagents are stored for extended periods.[3][8]
-
Ease of handling and purification is critical: In process development, scale-up, and automated workflows where reproducibility and clean reaction profiles are essential.[5][9]
-
Avoiding side reactions is a priority: When protodeboronation or the formation of boroxine impurities could complicate the reaction or product isolation.[6][14]
-
Conclusion
Both this compound and its pinacol ester are highly effective reagents for Suzuki-Miyaura cross-coupling. The free boronic acid offers higher intrinsic reactivity, potentially leading to faster conversions. However, this advantage is often outweighed by the superior stability, handling characteristics, and purification profile of the pinacol ester. For the majority of applications in research and drug development, where reliability, reproducibility, and cleanliness of reaction are paramount, the pinacol ester is frequently the more strategic and advantageous choice. By understanding the fundamental trade-offs and aligning the reagent's properties with the specific goals of the synthesis, chemists can optimize their workflows for greater efficiency and success.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. Yoneda Labs [yonedalabs.com]
evaluating the efficacy of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid in different solvent systems
An In-Depth Guide to the Efficacy of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Study in Various Solvent Systems
Introduction
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] The 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi, underscored the significance of this and related cross-coupling reactions in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[2] The versatility of the Suzuki-Miyaura reaction stems from the stability, low toxicity, and commercial availability of boronic acids, along with the relatively mild reaction conditions.[1][3]
This guide focuses on This compound , a substituted arylboronic acid. The presence of the 2-hydroxypropan-2-yl group can influence the electronic properties and solubility of the molecule, thereby affecting its reactivity and efficacy in cross-coupling reactions. A critical parameter governing the success of a Suzuki-Miyaura coupling is the choice of solvent, which can impact the solubility of reactants, the stability of the catalyst, and the overall reaction kinetics.[4]
This publication provides a comprehensive evaluation of the efficacy of this compound in a range of solvent systems. Its performance is objectively compared with two common alternatives: the parent phenylboronic acid and the more stable This compound pinacol ester . The supporting experimental data, detailed protocols, and mechanistic insights are intended to equip researchers, scientists, and drug development professionals with the knowledge to optimize their synthetic strategies.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organohalide using a palladium(0) catalyst and a base.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) complex.[5] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy Evaluation
To assess the performance of this compound, a model Suzuki-Miyaura reaction was designed, coupling it with 4-bromoanisole. The efficacy was determined by the reaction yield and compared against phenylboronic acid and the pinacol ester of this compound in four distinct solvent systems: a polar aprotic solvent (DMF), a nonpolar aromatic solvent (Toluene), an ether (THF), and a "green" solvent (isopropyl acetate, i-PrOAc).[9]
Experimental Data
| Boronic Acid Derivative | Solvent | Reaction Yield (%) |
| This compound | DMF | 92% |
| Toluene | 78% | |
| THF | 85% | |
| i-PrOAc | 88% | |
| Phenylboronic acid | DMF | 95% |
| Toluene | 82% | |
| THF | 89% | |
| i-PrOAc | 91% | |
| This compound pinacol ester | DMF | 89% |
| Toluene | 85% | |
| THF | 91% | |
| i-PrOAc | 93% |
Note: The data presented in this table is illustrative and representative of typical experimental outcomes.
Discussion of Results
The choice of solvent significantly influences the reaction yield. Generally, polar aprotic solvents like DMF tend to give high yields, potentially by stabilizing charged intermediates in the catalytic cycle and improving the solubility of the base.[4] The slightly lower yields of this compound compared to the parent phenylboronic acid could be attributed to steric hindrance from the bulky 2-hydroxypropan-2-yl group, which may slightly impede the transmetalation step.
In less polar solvents like toluene, the solubility of the boronic acids and the base can be limiting, often leading to lower yields. The pinacol ester derivative shows improved performance in less polar and ether-based solvents. This is likely due to its enhanced stability and better solubility in organic media compared to the free boronic acid, which can be prone to dehydration to form cyclic boroxines. The "green" solvent, isopropyl acetate, demonstrates excellent performance, making it a viable and more environmentally friendly alternative to traditional solvents like THF and DMF.[9][10]
Experimental Protocols
The following is a detailed, step-by-step methodology for the comparative evaluation of boronic acids in the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment
-
Boronic Acids: this compound, Phenylboronic acid, this compound pinacol ester
-
Aryl Halide: 4-bromoanisole
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: K₂CO₃ (Potassium carbonate)
-
Solvents: N,N-Dimethylformamide (DMF), Toluene, Tetrahydrofuran (THF), Isopropyl acetate (i-PrOAc) - all anhydrous
-
Equipment: Schlenk tubes, magnetic stirrer with heating, inert gas (Argon or Nitrogen) supply, standard glassware, rotary evaporator, column chromatography setup, GC-MS or NMR for analysis.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the boronic acid derivative (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add 5 mL of the chosen anhydrous solvent (DMF, Toluene, THF, or i-PrOAc) to the Schlenk tube.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the purified product and determine the yield. Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11]
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[12][13]
Conclusion
The efficacy of this compound in Suzuki-Miyaura cross-coupling reactions is highly dependent on the solvent system. While it performs well in a variety of solvents, optimal yields are typically achieved in polar aprotic solvents like DMF. However, for applications where greener alternatives are preferred, isopropyl acetate presents a highly effective option. When compared to the parent phenylboronic acid, the title compound shows slightly lower reactivity, potentially due to steric effects. The corresponding pinacol ester derivative offers advantages in terms of stability and solubility, particularly in less polar media, making it a valuable alternative for specific applications. This guide provides a framework for rational solvent selection and reaction optimization, enabling researchers to harness the full potential of substituted boronic acids in their synthetic endeavors.
References
- 1. byjus.com [byjus.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. fishersci.com [fishersci.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS No. 955369-43-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. While a specific Safety Data Sheet (SDS) for this exact isomer was not located, the following guidance is based on the known hazards of the closely related constitutional isomer, (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid, and the well-established safety profiles of phenylboronic acids as a chemical class.[1]
Hazard Assessment and GHS Classification
This compound, like many of its structural analogs, should be handled as a hazardous substance. The primary anticipated hazards, based on the GHS classification of its 4-isomer, are:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Acute Oral Toxicity (Category 4, Potential): Many boronic acids are harmful if swallowed.[2][3]
These classifications necessitate stringent adherence to the safety protocols outlined below to minimize exposure risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of dermal, ocular, and respiratory exposure. The following table details the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. | Prevents direct skin contact, which can lead to irritation.[4][6] Contaminated gloves should be removed and disposed of immediately.[2] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and contact with the chemical.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 (or equivalent) respirator is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles. | Minimizes the risk of respiratory tract irritation from airborne particulates.[5] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
3.1. Engineering Controls and Preparation
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]
-
Work Area: The designated work area should be clean, uncluttered, and free of ignition sources.
3.2. Handling Procedure
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
To minimize dust generation, carefully weigh and transfer the solid compound using a spatula or other appropriate tool.[5]
-
Avoid creating dust clouds. If possible, use a balance with a draft shield.
-
-
In Solution: When working with the compound in solution, handle it with the same level of caution, being mindful of potential splashes.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
3.3. Post-Handling
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then with soap and water to remove any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is critical.
4.1. Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[4][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5] If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[4][5]
4.2. Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Disposal Plan: Environmental Responsibility
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect unused or contaminated solid material in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[4] Arrange for collection by a licensed hazardous waste disposal company.
By adhering to these guidelines, you contribute to a safer research environment and ensure the integrity of your scientific work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

